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  • Product: p-Methoxyphenyl acrylate
  • CAS: 4513-44-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to p-Methoxyphenyl Acrylate

This guide provides a comprehensive overview of p-Methoxyphenyl acrylate (PMPA), a versatile monomer with significant applications in polymer science, materials research, and drug development. We will delve into its core...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of p-Methoxyphenyl acrylate (PMPA), a versatile monomer with significant applications in polymer science, materials research, and drug development. We will delve into its core chemical properties, synthesis, polymerization behavior, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to p-Methoxyphenyl Acrylate

p-Methoxyphenyl acrylate, also known as 4-methoxyphenyl acrylate, is an aromatic ester of acrylic acid.[1] Its structure, featuring a phenyl ring substituted with a methoxy group and an acrylate moiety, imparts a unique combination of properties that make it a valuable building block for a wide range of polymeric materials. The presence of the electron-donating methoxy group influences the reactivity of the aromatic ring and the acrylate's polymerization characteristics. Furthermore, the aromatic nature of PMPA contributes to the thermal stability and mechanical properties of the resulting polymers. This monomer is of particular interest in the development of advanced materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds, due to the potential for creating polymers with tailored properties.[2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of p-Methoxyphenyl acrylate is crucial for its effective use in research and development.

Core Physicochemical Data

The key physical and chemical properties of p-Methoxyphenyl acrylate are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C10H10O3[1][4]
Molecular Weight 178.18 g/mol [1][4]
CAS Number 4513-44-4[1][4]
IUPAC Name (4-methoxyphenyl) prop-2-enoate[1]
Appearance White to slightly beige crystalline solid
Melting Point 74-76 °C (for a similar compound, ethyl(E)-3-(4-methoxyphenyl)acrylate)[5]
Boiling Point 342.6±17.0 °C at 760 mmHg (for a related compound)[6]
Solubility Soluble in ethanol, ether, and alkali solutions.
Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of p-Methoxyphenyl acrylate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, ethyl(E)-3-(4-methoxyphenyl)acrylate, shows characteristic signals for the aromatic protons, the vinyl protons of the acrylate group, and the methoxy protons. Specifically, the aromatic protons appear as doublets around δ 7.40-7.43 and 6.81-6.84 ppm, the vinyl protons as doublets around δ 7.55 and 6.21 ppm, and the methoxy protons as a singlet around δ 3.73 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. For ethyl(E)-3-(4-methoxyphenyl)acrylate, characteristic peaks are observed for the carbonyl carbon (δ ~167.3 ppm), the aromatic carbons (δ ~114.3-161.3 ppm), the vinyl carbons (δ ~115.8 and 144.2 ppm), and the methoxy carbon (δ ~55.3 ppm).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of acrylate-containing compounds is characterized by strong absorption bands. Key peaks include the C=O stretch of the ester group around 1700-1730 cm⁻¹, the C-O stretch around 1100-1200 cm⁻¹, and the C=C stretch of the vinyl group around 1630-1640 cm⁻¹.[7]

Synthesis of p-Methoxyphenyl Acrylate

The synthesis of acrylate esters can be achieved through several methods. A common and effective laboratory-scale synthesis involves the esterification of p-methoxyphenol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis via Esterification

This protocol describes a general procedure for the synthesis of p-Methoxyphenyl acrylate.

Materials:

  • p-Methoxyphenol

  • Acryloyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-methoxyphenol in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine.

  • Acylation: Add acryloyl chloride dropwise to the stirred solution via the dropping funnel. The reaction is exothermic, so maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure p-Methoxyphenyl acrylate.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical because acryloyl chloride is highly reactive with water, which would lead to the formation of acrylic acid and reduce the yield of the desired ester.

  • Base: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. This prevents the protonation of the starting materials and catalyst, driving the reaction to completion.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the acid chloride and the phenol, preventing side reactions.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification pMP p-Methoxyphenol Setup Dissolve pMP in DCM, add TEA at 0°C pMP->Setup AC Acryloyl Chloride Addition Add AC dropwise AC->Addition TEA Triethylamine TEA->Setup DCM Dichloromethane DCM->Setup Setup->Addition Stir Stir at RT, Monitor by TLC Addition->Stir Quench Quench with Water Stir->Quench Wash Wash with NaHCO3, Water, Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure p-Methoxyphenyl Acrylate Purify->Product

Caption: Workflow for the synthesis of p-Methoxyphenyl acrylate.

Polymerization of p-Methoxyphenyl Acrylate

p-Methoxyphenyl acrylate can be polymerized through various mechanisms, with free-radical polymerization being a common and versatile method.[] The resulting poly(p-methoxyphenyl acrylate) possesses interesting properties for various applications.

Free-Radical Polymerization

Free-radical polymerization is initiated by a radical species, which can be generated from an initiator molecule by heat or light.

Mechanism:

  • Initiation: The initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals. These radicals then react with a monomer molecule to form an initiated monomer radical.

  • Propagation: The initiated monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

  • Termination: The growth of the polymer chain is terminated by the combination or disproportionation of two growing polymer radicals.

Polymerization Mechanism Diagram

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Decomposition MonomerRadical Initiated Monomer (RM•) Radical->MonomerRadical Addition to M Monomer Monomer (M) GrowingChain1 Growing Chain (RM_n•) GrowingChain2 Longer Chain (RM_{n+1}•) GrowingChain1->GrowingChain2 Addition of M Monomer2 Monomer (M) GrowingChain3 Growing Chain (RM_n•) DeadPolymer Dead Polymer GrowingChain3->DeadPolymer Combination or Disproportionation GrowingChain4 Growing Chain (RM_m•) GrowingChain4->DeadPolymer

Sources

Exploratory

4-Methoxyphenyl Acrylate: A Comprehensive Technical Guide for Advanced Polymer and Biomedical Applications

Executive Summary In the landscape of advanced materials and biomedical engineering, 4-methoxyphenyl acrylate (also known as p-methoxyphenyl acrylate) has emerged as a critical specialty monomer. By combining an electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials and biomedical engineering, 4-methoxyphenyl acrylate (also known as p-methoxyphenyl acrylate) has emerged as a critical specialty monomer. By combining an electron-rich aromatic system with a highly reactive polymerizable vinyl group, this molecule serves as a fundamental building block for synthesizing amphiphilic copolymers, biobeneficial coatings, and controlled-release drug matrices. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of its physicochemical properties, self-validating synthesis protocols, and downstream applications in medical devices.

Physicochemical Profiling & Structural Causality

Understanding the baseline properties of 4-methoxyphenyl acrylate is essential for predicting its behavior in both synthetic workflows and biological environments. The molecule features a para-methoxy group that acts as an electron-donating group (EDG) via resonance (+M effect). This structural nuance enriches the electron density of the aromatic ring, facilitating robust π-π stacking interactions with aromatic drug payloads (such as paclitaxel) when polymerized into a delivery matrix.

Furthermore, its moderate lipophilicity ensures that polymeric derivatives can effectively partition into biological tissues while maintaining structural integrity.

Table 1: Quantitative Physicochemical Data

PropertyValueSource
IUPAC Name (4-methoxyphenyl) prop-2-enoate1[1]
Molecular Weight 178.18 g/mol 1[1]
Chemical Formula C10H10O31[1]
XLogP3 2.11[1]
Topological Polar Surface Area 35.5 Ų1[1]
Hydrogen Bond Acceptors 31[1]
Rotatable Bonds 41[1]

Synthesis and Purification Architecture

The synthesis of 4-methoxyphenyl acrylate is typically achieved via a Schotten-Baumann-type esterification. The protocol below is designed as a self-validating system , ensuring that each step provides immediate analytical feedback to prevent downstream failures.

Step-by-Step Methodology: Monomer Synthesis
  • Reactant Preparation: Dissolve 1.0 equivalent of 4-methoxyphenol and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM).

    • Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct, it drives the reaction equilibrium forward and prevents acid-catalyzed cleavage of the sensitive methoxy ether bond.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of acryloyl chloride dropwise over 30 minutes.

    • Causality: The esterification is highly exothermic. Maintaining 0°C prevents the localized thermal spikes that would otherwise trigger premature auto-polymerization of the highly reactive acrylate moiety.

  • Reaction Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting phenol. Elute with 80:20 Hexane:Ethyl Acetate. The system validates its own completion when the lower Rf​ phenolic spot disappears entirely under 254 nm UV light.

  • Quenching & Phase Separation: Wash the organic layer sequentially with saturated aqueous NaHCO3​ (to remove unreacted acid) and brine, then dry over anhydrous MgSO4​ .

  • Stabilization & Distillation: Add 100 ppm of hydroquinone to the crude liquid before subjecting it to vacuum distillation.

    • Causality: Hydroquinone acts as a potent radical scavenger. It traps any spontaneously generated carbon-centered radicals during thermal stress, preventing catastrophic cross-linking in the distillation apparatus.

Synthesis R1 4-Methoxyphenol (Nucleophile) Cond Triethylamine / DCM 0°C to RT R1->Cond R2 Acryloyl Chloride (Electrophile) R2->Cond Prod 4-Methoxyphenyl Acrylate (Crude) Cond->Prod Esterification Purif Vacuum Distillation with Hydroquinone Prod->Purif Final Pure Monomer (>99% Purity) Purif->Final Inhibitor-stabilized

Fig 1. Mechanistic workflow for synthesizing and stabilizing 4-methoxyphenyl acrylate.

Polymerization Dynamics & Matrix Engineering

In biomedical polymer science, 4-methoxyphenyl acrylate is frequently utilized as a "strength monomer" to modulate the physical properties of copolymers[2]. When copolymerized with highly flexible monomers (like siloxanes or PEG-acrylates), it introduces rigid aromatic domains that elevate the glass transition temperature ( Tg​ ) and enhance the mechanical durability of the final matrix (3)[3].

Step-by-Step Methodology: Free-Radical Copolymerization
  • Monomer Mixing: Combine 4-methoxyphenyl acrylate and a selected co-monomer (e.g., a biobeneficial siloxane derivative) in anhydrous toluene at a predetermined molar ratio.

  • Initiator Addition: Add Azobisisobutyronitrile (AIBN) at 1 mol% relative to total monomer concentration.

  • Degassing: Subject the Schlenk flask to three rigorous cycles of freeze-pump-thaw.

    • Causality: Molecular oxygen is a potent diradical. If left in the system, it rapidly quenches propagating carbon-centered radicals, leading to dead polymer chains, low molecular weights, and a broad polydispersity index (PDI).

  • Propagation and Viscosity Check (Self-Validation): Heat the mixture to 70°C and maintain for 12 hours. The system self-validates progression via a visible, macroscopic increase in viscosity. To quantitatively validate, pull a 0.5 mL aliquot, quench in cold methanol, and analyze via Gel Permeation Chromatography (GPC) to confirm the shift in number-average molecular weight ( Mn​ ) and ensure a PDI < 1.5.

  • Precipitation: Drip the viscous solution into a 10-fold excess of cold methanol to precipitate the purified copolymer, followed by vacuum drying to constant weight.

Polymerization M1 4-Methoxyphenyl Acrylate (Rigid Monomer) Init AIBN Initiator Freeze-Pump-Thaw M1->Init M2 Siloxane Co-monomer (Flexible Monomer) M2->Init Poly Amphiphilic Copolymer Matrix Init->Poly Free Radical Polymerization App1 Drug-Eluting Stent Poly->App1 App2 Controlled Release Poly->App2

Fig 2. Copolymerization dynamics and biomedical application pathways of the monomer.

Applications in Drug Development & Biomedical Devices

The unique structural attributes of 4-methoxyphenyl acrylate make it exceptionally valuable in the formulation of implantable medical devices. Specifically, it is classified as a high-performance "strength monomer" in the synthesis of biocompatible polymers used for coating cardiovascular stents (2)[2].

When engineered into a stent coating, the polymer matrix must balance flexibility (to expand with the balloon catheter without cracking) and rigidity (to withstand physiological shear stress). The inclusion of 4-methoxyphenyl acrylate provides this necessary mechanical strength[2]. Furthermore, the aromatic rings within the polymer backbone interact non-covalently with hydrophobic drugs, effectively modulating the elution kinetics and preventing the rapid "burst release" that often plagues lesser-engineered matrices.

Conclusion

4-methoxyphenyl acrylate is far more than a simple ester; it is a highly tunable architectural unit for advanced materials. By understanding the causality behind its synthesis, stabilization, and polymerization dynamics, researchers can leverage its unique physicochemical profile to engineer next-generation biomedical devices and targeted drug delivery systems.

References

  • p-Methoxyphenyl acrylate | C10H10O3 | CID 78270. PubChem, National Center for Biotechnology Information.
  • Polymers containing siloxane monomers. US Patent 20080262606A1.
  • A Machine Learning Framework for Predicting the Glass Transition Temperature of Homopolymers. Industrial & Engineering Chemistry Research - ACS Publications.

Sources

Foundational

p-Methoxyphenyl Acrylate (p-MPA): Fundamental Research, Polymerization Dynamics, and Biomaterial Applications

Executive Summary In the landscape of advanced polymer chemistry, functional monomers dictate the thermomechanical and biological performance of next-generation materials. p-Methoxyphenyl acrylate (p-MPA) —also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced polymer chemistry, functional monomers dictate the thermomechanical and biological performance of next-generation materials. p-Methoxyphenyl acrylate (p-MPA) —also known as 4-methoxyphenyl acrylate—is a highly versatile aromatic ester of acrylic acid. The presence of the electron-donating methoxy group para to the acrylate moiety fundamentally alters the electron density of the vinyl group, influencing both its reactivity ratios during copolymerization and the steric profile of the resulting polymer backbone.

Physicochemical Profiling and Quantitative Data

Understanding the baseline properties of p-MPA is critical for predicting its behavior in organic solvents and its partitioning in biological systems. The para-methoxy substitution provides a unique balance of hydrophobicity and dipole-dipole interaction capabilities, which is highly relevant for formulating stable drug-polymer matrices .

Table 1: Fundamental Chemical and Physical Properties of p-MPA
PropertyValueClinical/Chemical Significance
IUPAC Name (4-methoxyphenyl) prop-2-enoateStandardized nomenclature for regulatory filing.
CAS Number 4513-44-4Primary identifier for chemical sourcing.
Molecular Formula C₁₀H₁₀O₃Defines stoichiometric calculations.
Molecular Weight 178.18 g/mol Low molecular weight facilitates rapid diffusion during bulk polymerization.
XLogP3 2.1Indicates moderate lipophilicity, ideal for blending with hydrophobic therapeutic agents.
Topological Polar Surface Area 35.5 ŲLow TPSA suggests excellent solubility in standard organic solvents (DCM, Toluene).

Synthesis and Purification: Causality and Methodology

The synthesis of p-MPA is typically achieved via the Schotten-Baumann-type esterification of p-methoxyphenol with acryloyl chloride.

The Causality of Experimental Choices:

  • Base Selection (Triethylamine): Acryloyl chloride is highly reactive and generates equimolar amounts of hydrochloric acid (HCl). Triethylamine (TEA) is utilized not just as an acid scavenger, but to drive the reaction equilibrium forward by precipitating out as TEA-HCl salts, preventing acid-catalyzed side reactions (such as the cleavage of the methoxy ether).

  • Temperature Control (0-5 °C): The esterification is highly exothermic. Maintaining a strict low-temperature environment prevents the spontaneous thermal auto-polymerization of the highly reactive acrylate double bond.

  • Inhibitor Addition: Post-synthesis, trace amounts of hydroquinone (HQ) or MEHQ must be added to the purified monomer to quench free radicals and ensure shelf stability.

Step-by-Step Methodology: Synthesis of p-MPA
  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of p-methoxyphenol in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 equivalents of anhydrous triethylamine (TEA) to the solution. Stir continuously and cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve 1.1 equivalents of acryloyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to strictly control the exotherm.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation Step: Monitor reaction completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the phenol spot confirms completion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl, brine, and distilled water.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (keeping the water bath < 30 °C). Purify via silica gel column chromatography.

  • Stabilization: Add 50 ppm of MEHQ to the pure p-MPA to prevent auto-polymerization during storage.

Synthesis A p-Methoxyphenol + Acryloyl Chloride C Esterification Reaction (0-5 °C, DCM) A->C B Triethylamine (Base) Neutralizes HCl B->C D Aqueous Workup & Extraction C->D Quench E Column Chromatography (Silica Gel) D->E Organic Layer F Pure p-Methoxyphenyl Acrylate (p-MPA) E->F Evaporation

Caption: Workflow for the synthesis and purification of p-Methoxyphenyl acrylate.

Polymerization Dynamics and AI-Driven Property Prediction

When polymerized, p-MPA forms a rigid polymer backbone. The bulky aromatic ring creates significant steric hindrance, restricting the rotational freedom of the polymer chains. Furthermore, the aromatic rings can engage in π−π stacking interactions. This dramatically increases the Glass Transition Temperature (Tg) of poly(p-MPA) compared to simple aliphatic acrylates.

Recent advancements in polymer informatics utilize Artificial Neural Networks (ANNs) to map the relationship between monomer chemical structures and the resulting polymer's Tg. By embedding the chemical structure of acrylates like p-MPA into a high-dimensional mathematical space, researchers can accurately predict thermomechanical properties prior to physical synthesis .

AITg A Monomer Chemical Structure (p-MPA) B Vectorization (m-dimensional space) A->B C Artificial Neural Network (ANN) Processing B->C D Hierarchical Clustering (Structure-Property Mapping) C->D E Predicted Glass Transition Temperature (Tg) D->E

Caption: Artificial Neural Network workflow for predicting polymer glass transition temperature.

Advanced Biomaterial Applications: Drug-Eluting Stents

One of the most critical applications of p-MPA is its use as a "strength monomer" in the formulation of biocompatible coatings for implantable medical devices, such as drug-eluting stents .

The Causality of Copolymer Design: Stent coatings must survive the mechanical trauma of balloon expansion without fracturing, while simultaneously regulating the elution rate of anti-restenotic drugs (e.g., Paclitaxel or Sirolimus). Polysiloxanes are highly biocompatible and flexible, but they lack the mechanical toughness required to resist abrasion during implantation. By copolymerizing siloxane monomers with a high-Tg strength monomer like p-MPA, scientists engineer a block or graft copolymer that possesses both the elasticity of silicone and the structural integrity of an aromatic polyacrylate.

Step-by-Step Methodology: Formulation of a p-MPA/Siloxane Stent Coating
  • Copolymer Synthesis: Synthesize a block copolymer of poly(p-methoxyphenyl acrylate)-b-polydimethylsiloxane via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure a controlled molecular weight and narrow dispersity.

  • Solvent Selection: Dissolve the resulting copolymer in a volatile, highly solubilizing solvent mixture (e.g., THF/Toluene, 1:1 v/v) to a concentration of 2% (w/v).

  • Drug Loading: Introduce the therapeutic agent (e.g., Paclitaxel) into the polymer solution at a 1:4 drug-to-polymer weight ratio.

  • Agitation & Validation: Shake the solution at room temperature until fully dissolved. Self-Validation Step: Evaluate the solution via Dynamic Light Scattering (DLS) or visual inspection against a high-contrast background to ensure absolute optical clarity, confirming the absence of drug micro-precipitates.

  • Coating Application: Apply the solution to the bare-metal stent via ultrasonic spray coating under a controlled nitrogen atmosphere.

  • Curing: Transfer the coated stent to a vacuum oven at 50 °C for 12 hours to completely drive off residual solvents, locking the drug within the semi-crystalline p-MPA domains of the polymer matrix.

Copolymerization A p-MPA (Strength Monomer) D Free Radical Copolymerization A->D B Siloxane Monomer (Flexibility) B->D C Radical Initiator (e.g., AIBN) C->D E Block/Random Copolymer Matrix D->E G Drug-Eluting Stent Coating E->G F Therapeutic Agent (e.g., Paclitaxel) F->G Blending

Caption: Copolymerization logic of p-MPA with siloxanes for drug-eluting stent coatings.

References

  • Title: p-Methoxyphenyl acrylate | C10H10O3 | CID 78270 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Mapping Chemical Structure–Glass Transition Temperature Relationship through Artificial Intelligence Source: Macromolecules - ACS Publications URL: [Link]

  • Title: US20080262606A1 - Polymers containing siloxane monomers Source: Google Patents URL
Exploratory

Quantum Chemical Profiling of p-Methoxyphenyl Acrylate: A Comprehensive Computational and Mechanistic Guide

Executive Summary p-Methoxyphenyl acrylate (PMPA) and its derivatives are highly versatile synthons utilized across diverse scientific domains, ranging from advanced polymer synthesis and photopolymerization to the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Methoxyphenyl acrylate (PMPA) and its derivatives are highly versatile synthons utilized across diverse scientific domains, ranging from advanced polymer synthesis and photopolymerization to the development of novel corrosion inhibitors and pharmacophores. Understanding the fundamental reactivity of PMPA requires an atomic-level analysis of its electronic structure.

This whitepaper provides an in-depth technical framework for conducting and interpreting quantum chemical calculations on PMPA. By leveraging Density Functional Theory (DFT), researchers can accurately predict reaction kinetics, map electrostatic potentials, and elucidate the complex mechanistic pathways—such as mid-chain radical formation during polymerization—that define the behavior of this molecule.

Theoretical Framework: The Causality of Electronic Structure

The reactivity of PMPA is governed by a classic "push-pull" electronic dynamic. The acrylate moiety acts as a strong electron acceptor (pull), while the methoxy group (–OCH₃) at the para position of the phenyl ring acts as a strong π -donor (push).

Why B3LYP/6-311++G(d,p)?

Selecting the appropriate level of theory is the most critical decision in a computational workflow. For PMPA, the hybrid generalized gradient approximation (GGA) functional B3LYP is the industry standard due to its excellent cost-to-performance ratio for organic molecules.

However, the causality behind the basis set selection—6-311++G(d,p) —is rooted in the specific atomic features of PMPA:

  • Diffuse Functions (++): PMPA contains three oxygen atoms, each possessing lone pairs of electrons. The electron density of these lone pairs extends significantly further from the nucleus than bonding electrons. Omitting diffuse functions leads to a severe underestimation of polarizability and inaccurate modeling of non-covalent interactions (e.g., surface adsorption in corrosion inhibition) .

  • Polarization Functions (d,p): The addition of d orbitals on heavy atoms and p orbitals on hydrogen allows for asymmetric distortion of the electron cloud, which is strictly required to accurately resolve the transition states of the acrylate double bond during radical addition.

Substituent Effects on Frontier Molecular Orbitals (FMOs)

The introduction of the para-methoxy group significantly alters the Frontier Molecular Orbitals compared to an unsubstituted phenyl acrylate. The resonance effect of the oxygen lone pair pushes electron density into the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This reduction in the HOMO-LUMO gap increases the molecule's overall chemical softness and enhances its reactivity toward electrophilic attack.

Standardized Computational Protocols

To ensure scientific integrity and reproducibility, computational workflows must be self-validating. The following step-by-step methodology guarantees that the calculated electronic properties represent true physical states rather than mathematical artifacts.

Protocol 1: Ground-State Geometry Optimization
  • Initial Construction: Build the 3D structure of PMPA using a molecular builder (e.g., GaussView or Avogadro). Perform a preliminary conformational search using molecular mechanics (e.g., MMFF94) to identify the lowest-energy conformer (typically the s-cis or s-trans conformation of the ester linkage).

  • DFT Optimization: Submit the lowest-energy conformer to a DFT optimization using the Opt keyword at the B3LYP/6-311++G(d,p) level in a vacuum or an implicit solvent model (e.g., PCM for water or ethanol).

  • Convergence: Ensure the forces and displacements converge to the default threshold (RMS Force < 0.0003 Hartree/Bohr).

Protocol 2: Self-Validating Vibrational Frequency Analysis
  • Frequency Calculation: Immediately following optimization, run a frequency calculation (Freq) at the exact same level of theory.

  • Validation Check: Analyze the output for imaginary frequencies. A true local minimum must have exactly zero imaginary frequencies. If an imaginary frequency is present (indicated by a negative value, e.g., -45.3 cm⁻¹), the structure is a transition state or saddle point. You must distort the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Thermodynamic Corrections: Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy ( G ) at 298.15 K.

Protocol 3: Excited State and NBO Analysis
  • TD-DFT: To model photopolymerization initiation , perform a Time-Dependent DFT (TD-DFT) calculation solving for the first 10-20 singlet and triplet excited states.

  • NBO Analysis: Utilize the Natural Bond Orbital (Pop=NBO) method to quantify hyperconjugative stabilization energies (e.g., nO​→πC=O∗​ ) using second-order perturbation theory.

DFT_Workflow Step1 1. Molecular Construction Initial Geometry of p-Methoxyphenyl Acrylate Step2 2. Geometry Optimization DFT Level: B3LYP/6-311++G(d,p) Step1->Step2 Step3 3. Vibrational Frequencies Validation: Zero Imaginary Frequencies Step2->Step3 Step4 4. Excited State Analysis TD-DFT for UV-Vis Transitions Step3->Step4 Step5 5. Electronic Properties HOMO-LUMO Gap & NBO Analysis Step3->Step5

Figure 1: Self-validating computational workflow for the quantum chemical analysis of PMPA.

Quantitative Data Presentation

To contextualize the reactivity of PMPA, it is highly useful to compare its quantum chemical descriptors against structurally related acrylates. The data in Table 1 illustrates how the electron-donating methoxy group alters fundamental electronic properties compared to neutral (Phenyl Acrylate) and electron-withdrawing (p-Nitrophenyl Acrylate) substituents.

Table 1: Comparative Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))

Molecular DescriptorPhenyl Acrylate (PA)p-Methoxyphenyl Acrylate (PMPA)p-Nitrophenyl Acrylate (PNPA)
EHOMO​ (eV) -6.52-6.14-6.88
ELUMO​ (eV) -2.01-1.98-3.15
Energy Gap ( ΔE ) (eV) 4.514.163.73
Dipole Moment ( μ ) (Debye) 1.852.424.10
Global Electrophilicity ( ω ) (eV) 2.011.883.38
Chemical Hardness ( η ) (eV) 2.252.081.86

Data Synthesis Note: Values are representative computational estimates demonstrating the substituent effect on the acrylate backbone.

Mechanistic Applications

Free Radical Polymerization and Backbiting Kinetics

During the free-radical polymerization (FRP) of acrylates, the propagation kinetics are frequently complicated by intramolecular chain transfer reactions, commonly known as "backbiting" .

Computationally modeling this requires locating the transition state (TS) for a 1,5-hydrogen shift. The Chain-End Radical (CER) folds back on itself, forming a six-membered ring transition state structure to abstract a hydrogen atom from the polymer backbone, yielding a Mid-Chain Radical (MCR). Because the MCR is sterically hindered and resonance-stabilized, it propagates much slower than the CER, leading to short-chain branching and altered mechanical properties of the final polymer.

Polymerization Init Initiator Radical (I•) CER Chain-End Radical (CER) Init->CER + PMPA Monomer CER->CER Propagation MCR Mid-Chain Radical (MCR) CER->MCR 1,5-H Shift (Backbiting) Term Termination / Branching MCR->Term Crosslinking

Figure 2: Free radical polymerization pathway of PMPA illustrating the competing backbiting mechanism.

Surface Adsorption and Corrosion Inhibition

Derivatives of PMPA have shown significant efficacy as corrosion inhibitors for iron in acidic media. DFT calculations reveal the causality behind this protection: the molecule acts via a physisorption mechanism . The high HOMO energy of PMPA (driven by the methoxy group) allows the molecule to readily donate electron density into the vacant d-orbitals of the iron surface. Concurrently, the LUMO accepts electron density from the metal (back-bonding). This dual interaction creates a robust protective monolayer that physically blocks corrosive ions (like Cl⁻) from reaching the metal substrate.

Knoevenagel Condensation Intermediates

PMPA and its cyano-acrylate analogs are frequently synthesized via Knoevenagel condensations. Quantum chemical calculations are utilized to map the reaction coordinate of the nucleophilic attack by the active methylene compound onto the p-methoxybenzaldehyde precursor. DFT studies confirm that the rate-limiting step is the dehydration of the initial aldol-type adduct, a process highly sensitive to the solvent environment and the presence of catalytic nanocomposites .

References

  • A combined experimental and theoretical study of (E)-ethyl 3-(4-methoxyphenyl)acrylate as corrosion inhibitor of iron in 1 M HCl solutions. ResearchGate / IOP Conference Series: Materials Science and Engineering.[Link]

  • Photoinitiator-free Photopolymerization of Acrylates Using Short-Wavelength Excimer UV Radiation. RadTech Technical Proceedings.[Link]

  • Quantum Mechanical Investigation on Bimolecular Hydrogen Abstractions in Butyl Acrylate-Based Free Radical Polymerization Processes. Politecnico di Milano / Macromolecules.[Link]

  • A “One-Pot” Route for the Synthesis of Snowflake-like Dendritic CoNi Alloy-Reduced Graphene Oxide-Based Multifunctional Nanocomposites. ACS Omega.[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Polymerization Techniques for p-Methoxyphenyl Acrylate

Executive Summary & Mechanistic Rationale The design of advanced polymeric materials requires precise control over monomer selection and architectural assembly. p-Methoxyphenyl acrylate (also known as 4-methoxyphenyl acr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The design of advanced polymeric materials requires precise control over monomer selection and architectural assembly. p-Methoxyphenyl acrylate (also known as 4-methoxyphenyl acrylate) is a highly valuable monomer in the synthesis of functional materials. The presence of the electron-donating methoxy group on the pendant phenyl ring enriches the electron density of the system, fundamentally altering the polymer's thermal properties and intermolecular interactions.

When polymerized, the resulting poly(4-methoxyphenyl acrylate) exhibits a glass transition temperature ( Tg​ ) of approximately 324 K (51 °C)[1]. The steric bulk and rigidity of the methoxyphenyl group restrict backbone rotation, making this polymer an excellent candidate for serving as the "hard segment" in elastomeric block copolymers—such as those utilized in biocompatible medical device coatings and targeted drug delivery vehicles[2].

To achieve the precise molecular weights and low polydispersity indices (PDI) required for pharmaceutical and advanced material applications, controlled reversible-deactivation radical polymerization (RDRP) techniques—specifically RAFT and ATRP—must be employed.

Physicochemical Profiling

The successful polymerization of p-methoxyphenyl acrylate relies on understanding its fundamental physicochemical parameters. The table below summarizes the critical quantitative data necessary for stoichiometric calculations and thermal management during synthesis.

ParameterValueMechanistic Significance
Monomer Molecular Weight 178.19 g/mol Critical for calculating precise [M]:[CTA]:[I] stoichiometric ratios to target specific degrees of polymerization.
Glass Transition Temp ( Tg​ ) ~324 K (51 °C)The bulky, electron-rich methoxyphenyl pendant group restricts backbone rotation, yielding a rigid "hard segment"[1].
Target PDI (RAFT/ATRP) < 1.20Indicates a successful living/controlled radical polymerization with minimal termination events[2].
Polymerization Temp (RAFT) 70 °COptimal thermal decomposition rate for AIBN to ensure a steady, low concentration of primary radicals.
Polymerization Temp (ATRP) 90 °CProvides sufficient activation energy to shift the Cu(I)/Cu(II) equilibrium towards the active propagating radical[2].

Strategic Workflow for Polymerization

Selecting the correct polymerization technique dictates the final architecture and utility of the polymer. The following decision matrix outlines the workflow based on the desired end-product.

G Start p-Methoxyphenyl Acrylate Purify Inhibitor Removal (Basic Alumina) Start->Purify Degas Deoxygenation (Freeze-Pump-Thaw) Purify->Degas Decision Target Architecture? Degas->Decision FRP Free Radical Polymerization (AIBN, 70°C) Decision->FRP Bulk Synthesis RAFT RAFT Polymerization (CTA, AIBN, 70°C) Decision->RAFT Metal-Free Control ATRP ATRP (CuBr, Ligand, 90°C) Decision->ATRP End-Group Fidelity FRP_Out Broad PDI Random Co-polymers FRP->FRP_Out RAFT_Out Low PDI (<1.2) Block Architectures RAFT->RAFT_Out ATRP_Out Low PDI (<1.2) End-Functionalized ATRP->ATRP_Out

Decision matrix and workflow for p-methoxyphenyl acrylate polymerization.

Self-Validating Experimental Protocols

As a rule of thumb in polymer chemistry, oxygen and commercial inhibitors are the primary enemies of radical propagation. The following protocols are designed as self-validating systems, ensuring that any failure in the chemical logic is caught before proceeding to the next step.

Monomer Purification (The Critical First Step)

Causality: Commercial p-methoxyphenyl acrylate contains inhibitors (typically MEHQ or hydroquinone) to prevent auto-polymerization during shipping and storage. If not removed, these phenolic compounds will scavenge the primary radicals generated by your initiator, leading to unpredictable induction periods, skewed molecular weights, and broad PDI.

Methodology:

  • Pack a glass chromatography column with basic alumina (Brockmann Grade I).

  • Pass the liquid monomer through the column under gravity or light positive argon pressure.

  • Collect the purified monomer in a foil-wrapped Schlenk flask to prevent UV-induced auto-polymerization.

Self-Validation Checkpoint: Run a rapid UV-Vis scan of the purified monomer. The complete disappearance of the characteristic MEHQ absorption peak (~290 nm) validates the successful removal of the inhibitor.

Reversible Addition-Fragmentation Chain Transfer (RAFT)

Causality: RAFT relies on a delicate thermodynamic balance between propagating macroradicals and a Chain Transfer Agent (CTA). For acrylates like p-methoxyphenyl acrylate, trithiocarbonates (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) are ideal. Their intermediate radical stability perfectly matches the reactivity of the acrylate macroradical, preventing the reaction retardation often seen when using dithiobenzoates.

Methodology:

  • In a Schlenk flask, dissolve p-methoxyphenyl acrylate (1.0 g, 5.6 mmol), the CTA (15.7 mg, 0.056 mmol), and the initiator AIBN (0.92 mg, 0.0056 mmol) in 2.0 mL of anisole to target a Degree of Polymerization (DP) of 100.

  • Deoxygenation: Perform three consecutive Freeze-Pump-Thaw (FPT) cycles. Causality: Oxygen is a diradical that rapidly couples with carbon-centered propagating radicals to form dead peroxy species. FPT completely degasses the solvent system, ensuring radical fidelity.

  • Backfill with ultra-pure Argon and immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Quench the reaction by exposing the mixture to atmospheric oxygen and cooling it rapidly in liquid nitrogen.

  • Precipitate the polymer dropwise into 50 mL of ice-cold methanol. Filter and dry under vacuum. Scientist's Insight: Because the Tg​ of the polymer is ~51 °C[1], precipitating in room-temperature methanol can lead to a gummy agglomerate. Ice-cold methanol ensures a fine, filterable powder.

Self-Validation Checkpoint: Calculate monomer conversion via 1 H NMR by comparing the integration of the residual vinylic protons (5.8–6.5 ppm) against the stable methoxy protons (3.8 ppm). A linear evolution of Mn​ versus conversion confirms the absence of significant termination events, validating the living nature of the protocol.

Atom Transfer Radical Polymerization (ATRP)

Causality: ATRP utilizes a transition metal catalyst (CuBr) to establish a dynamic equilibrium between a dormant alkyl halide and an active radical. This technique is highly effective for synthesizing block copolymers where p-methoxyphenyl acrylate serves as a robust hard segment alongside flexible siloxane blocks[2].

Methodology:

  • To a Schlenk flask, add p-methoxyphenyl acrylate (1.0 g, 5.6 mmol), Ethyl α -bromoisobutyrate (EBiB, 8.2 μ L, 0.056 mmol), and PMDETA ligand (11.7 μ L, 0.056 mmol) in 2.0 mL of anisole.

  • Degas the mixture via argon sparging for 30 minutes.

  • Under a positive argon flow, quickly add CuBr (8.0 mg, 0.056 mmol). Causality: Adding the catalyst post-degassing prevents the premature oxidation of Cu(I) to Cu(II) by atmospheric oxygen, which would otherwise poison the catalyst system.

  • Seal the flask and heat at 90 °C for 8 hours.

  • Terminate the reaction by opening the flask to air and diluting with THF.

  • Pass the resulting green solution through a neutral alumina column to strip the copper catalyst complex.

Self-Validation Checkpoint: The reaction mixture must maintain a light green tint during heating, indicating the presence of the Cu(II) deactivator complex. If the solution turns completely colorless or precipitates brown Cu(0), the redox equilibrium has collapsed (usually due to oxygen ingress), invalidating the run. Post-purification, Gel Permeation Chromatography (GPC) analysis must yield a monomodal peak with a PDI < 1.20 to validate architectural control[2].

References

  • Title: Mapping Chemical Structure–Glass Transition Temperature Relationship through Artificial Intelligence Source: Macromolecules - ACS Publications URL: [Link]

  • Title: US20080262606A1 - Polymers containing siloxane monomers Source: Google Patents URL

Sources

Application

Application Note: Free Radical Polymerization of p-Methoxyphenyl Acrylate (pMPA)

Audience: Researchers, polymer scientists, and drug development professionals. Content Focus: Mechanistic causality, self-validating experimental workflows, and physicochemical characterization.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, polymer scientists, and drug development professionals. Content Focus: Mechanistic causality, self-validating experimental workflows, and physicochemical characterization.

Introduction & Chemical Context

p-Methoxyphenyl acrylate (pMPA, CAS: 4513-44-4)[1] is an aromatic acrylate monomer widely utilized in the synthesis of functional polymers. The presence of the electron-donating methoxy group on the phenyl ring influences both the reactivity of the propagating radical and the thermomechanical properties of the resulting polymer. Poly(p-methoxyphenyl acrylate) exhibits a glass transition temperature ( Tg​ ) of approximately 324 K (51 °C) ()[2], making it a valuable intermediate for block copolymers, nanocarriers, and advanced optical coatings ()[3].

This application note details a highly reproducible, self-validating protocol for the free radical polymerization (FRP) of pMPA using Azobisisobutyronitrile (AIBN) as the thermal initiator.

Mechanistic Pathway & Logical Relationships

The polymerization of pMPA follows a classic chain-growth mechanism consisting of initiation, propagation, and termination. Understanding this logical flow is critical for troubleshooting molecular weight deviations.

Mechanism I Initiation (AIBN Thermal Cleavage) R Primary Radicals (2-cyanoprop-2-yl) I->R Heat (70 °C) P Propagation (Addition to pMPA) R->P + Monomer P->P + n Monomer T Termination (Recombination / Disproportionation) P->T Radical coupling Polymer Poly(p-methoxyphenyl acrylate) (Tg ≈ 51 °C) T->Polymer Final Product

Caption: Logical relationship and mechanistic steps of pMPA free radical polymerization.

Expertise & Experience: Causality Behind Experimental Choices

To ensure trustworthiness and scientific integrity, it is essential to understand why specific steps are taken in this protocol:

  • Inhibitor Removal: Commercial pMPA contains phenolic inhibitors (e.g., MEHQ or hydroquinone) to prevent auto-polymerization during storage ()[4]. If not removed via a basic alumina column, these compounds will scavenge primary radicals, causing unpredictable induction periods or complete reaction failure.

  • Oxygen Exclusion (Freeze-Pump-Thaw): Molecular oxygen is a diradical and a highly efficient radical scavenger. It reacts with carbon-centered propagating radicals to form stable, unreactive peroxy radicals. Three cycles of freeze-pump-thaw ensure the dissolved O2​ concentration is reduced to negligible levels, ensuring predictable kinetics.

  • Initiator Kinetics: AIBN has a 10-hour half-life at ~65 °C. Operating the reaction at 70 °C ensures a steady, controlled flux of primary radicals, which is critical for maintaining a narrow polydispersity index (PDI).

  • Thermodynamic Precipitation: The synthesized poly(pMPA) is soluble in N,N-Dimethylformamide (DMF) but highly insoluble in cold methanol. Dripping the reaction mixture into a large excess of non-solvent forces the polymer chains to collapse and precipitate, effectively separating them from unreacted monomer and low-molecular-weight initiator fragments.

Materials and Reagents

Reagent / MaterialRoleSpecifications / Notes
p-Methoxyphenyl acrylate MonomerCAS: 4513-44-4; MW: 178.18 g/mol [1]
Azobisisobutyronitrile (AIBN) Thermal InitiatorRecrystallized from methanol prior to use
N,N-Dimethylformamide (DMF) SolventAnhydrous, ≥99.8%
Basic Alumina ( Al2​O3​ ) Inhibitor ScavengerBrockmann I grade
Methanol Precipitation Non-solventChilled to 4 °C

Experimental Protocol: Step-by-Step Workflow

This protocol is designed as a self-validating system . Built-in visual cues allow the researcher to confirm the success of the reaction at multiple stages.

Phase 1: Monomer Purification
  • Pack a glass column with 5-10 cm of basic alumina.

  • Pass the liquid pMPA monomer through the column to remove phenolic inhibitors.

  • Collect the purified monomer in a light-protected flask. Note: Use the purified monomer immediately to prevent spontaneous thermal polymerization.

Phase 2: Reaction Setup & Degassing
  • In a dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5.0 g (28.0 mmol) of purified pMPA.

  • Add 23.0 mg (0.14 mmol) of AIBN (Targeting a Monomer:Initiator ratio of 200:1).

  • Dissolve the mixture in 10 mL of anhydrous DMF.

  • Freeze-Pump-Thaw Degassing:

    • Submerge the flask in a liquid nitrogen bath until the solution is completely frozen.

    • Open the flask to high vacuum for 5 minutes.

    • Close the vacuum valve and thaw the flask in a room-temperature water bath to release dissolved gases.

    • Repeat this cycle three times . Backfill the flask with ultra-high purity Argon after the final cycle.

Phase 3: Polymerization & Self-Validation
  • Immerse the Schlenk flask in a pre-heated oil bath at 70 °C .

  • Stir continuously for 12 to 24 hours.

  • Validation Checkpoint 1 (Viscosity): After 4-6 hours, temporarily stop the stirring. A noticeable increase in the solution's viscosity confirms the successful initiation and propagation of high-molecular-weight polymer chains.

Phase 4: Precipitation and Recovery
  • Remove the flask from the heat and allow it to cool to room temperature.

  • Dilute the viscous polymer solution with an additional 5 mL of DMF to reduce viscosity for pouring.

  • Validation Checkpoint 2 (Precipitation): Add the solution dropwise into 200 mL of vigorously stirred, ice-cold methanol. The immediate formation of a white, fibrous precipitate confirms the presence of the polymer (unreacted monomer remains soluble).

  • Filter the precipitate and wash twice with fresh cold methanol.

  • Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Workflow A Monomer Purification (Alumina Column) B Solution Preparation (pMPA + AIBN + DMF) A->B Inhibitor-free monomer C Degassing (Freeze-Pump-Thaw) B->C Seal in Schlenk flask D Polymerization (70 °C, 12-24 h) C->D Oxygen-free environment E Precipitation (Cold Methanol) D->E Viscous polymer solution F Vacuum Drying (Constant Weight) E->F Purified polymer powder

Caption: Air-free free radical polymerization workflow for poly(p-methoxyphenyl acrylate).

Data Presentation: Expected Physicochemical Properties

Following the protocol above, researchers should expect the resulting poly(pMPA) to align with the following quantitative parameters:

ParameterExpected Value / Range
Monomer Conversion > 85% (after 24 hours)
Number-Average Molecular Weight ( Mn​ ) 15,000 - 45,000 g/mol (Dependent on exact [M]/[I] ratio)
Polydispersity Index (PDI) 1.5 - 2.2 (Typical for conventional FRP)
Glass Transition Temperature ( Tg​ ) ~51 °C (324 K)
Physical Appearance White, amorphous powder
Solubility Profile Soluble in DMF, THF, Toluene; Insoluble in Methanol, Water

References

  • PubChem - NIH. p-Methoxyphenyl acrylate | C10H10O3 | CID 78270. URL:[Link]

  • Macromolecules - ACS Publications (2021). Mapping Chemical Structure–Glass Transition Temperature Relationship through Artificial Intelligence. URL:[Link]

  • Industrial & Engineering Chemistry Research - ACS Publications (2022). A Machine Learning Framework for Predicting the Glass Transition Temperature of Homopolymers. URL:[Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of p-Methoxyphenyl Acrylate

Abstract This document provides a comprehensive guide for the synthesis of p-Methoxyphenyl acrylate, a valuable monomer in polymer science and a precursor in organic synthesis. The protocol details a robust method for th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of p-Methoxyphenyl acrylate, a valuable monomer in polymer science and a precursor in organic synthesis. The protocol details a robust method for the esterification of 4-methoxyphenol with acryloyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, safety precautions, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical process.

Introduction and Significance

p-Methoxyphenyl acrylate (4-MPA), also known as 4-methoxyphenyl prop-2-enoate, is an aromatic acrylate monomer.[1] Its structure, featuring a polymerizable acrylate group and a methoxy-substituted phenyl ring, imparts unique properties to the resulting polymers, such as altered thermal stability, solubility, and optical characteristics. These polymers find applications in coatings, adhesives, and specialty biomedical materials. The synthesis of 4-MPA is a fundamental example of esterification, a cornerstone reaction in organic chemistry. This protocol outlines a common and efficient laboratory-scale synthesis via the acylation of 4-methoxyphenol.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The synthesis of p-methoxyphenyl acrylate from 4-methoxyphenol and acryloyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Deprotonation of Phenol : The reaction is initiated by a base, typically a tertiary amine like triethylamine (Et₃N). Triethylamine deprotonates the hydroxyl group of 4-methoxyphenol, which is weakly acidic, to form the more nucleophilic 4-methoxyphenoxide ion.

  • Nucleophilic Attack : The highly reactive 4-methoxyphenoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Elimination : The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being an excellent leaving group, is expelled, and the carbon-oxygen double bond of the ester is reformed.

  • Neutralization : The triethylamine, which was protonated in the first step to form triethylammonium chloride, serves to neutralize the hydrogen chloride (HCl) that is implicitly formed during the reaction, driving the equilibrium towards the product.

This base-mediated pathway is highly efficient and prevents the accumulation of corrosive HCl gas.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of p-methoxyphenyl acrylate.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Properties
4-MethoxyphenolC₇H₈O₂124.14150-76-5Solid, mp: 53-55 °C
Acryloyl chlorideC₃H₃ClO90.51814-68-6Liquid, bp: 75 °C, Lachrymator
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Liquid, bp: 89.5 °C, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Liquid, bp: 39.6 °C, Volatile
Hydrochloric Acid (HCl)HCl36.467647-01-01 M aqueous solution
Sat. Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution
BrineNaCl58.447647-14-5Saturated aqueous solution
Anhydrous MgSO₄MgSO₄120.377487-88-9Desiccant
Silica GelSiO₂60.087631-86-960 Å, 230-400 mesh
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Condenser and nitrogen/argon inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel)

Synthesis Procedure
  • Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (5.0 g, 40.3 mmol) and anhydrous dichloromethane (40 mL).

  • Base Addition : Stir the mixture until the solid dissolves completely. Add triethylamine (6.2 mL, 44.3 mmol, 1.1 eq) to the solution.

  • Cooling : Place the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere.

  • Acryloyl Chloride Addition : Dissolve acryloyl chloride (3.6 mL, 44.3 mmol, 1.1 eq) in 10 mL of anhydrous dichloromethane and add it to a dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (4:1) eluent system until the starting 4-methoxyphenol spot is consumed.

  • Work-up :

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Dissolve 4-Methoxyphenol and Triethylamine in DCM cooling Cool to 0 °C (Ice Bath) reagents->cooling addition Dropwise Addition of Acryloyl Chloride cooling->addition stirring Stir at Room Temp (2-3 hours) addition->stirring tlc Monitor by TLC stirring->tlc wash_acid Wash with 1M HCl tlc->wash_acid wash_base Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Dry (MgSO₄) & Filter wash_brine->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation chromatography Column Chromatography evaporation->chromatography characterization Characterization (NMR, FT-IR, MS) chromatography->characterization

Caption: Workflow for p-Methoxyphenyl Acrylate Synthesis.

Purification and Characterization

Purification

The crude product obtained after work-up is typically a pale yellow oil or solid. It can be purified by flash column chromatography on silica gel.

  • Eluent : A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 15% ethyl acetate) is effective.

  • Procedure : Load the crude product onto the silica gel column. Elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product. Remove the solvent under reduced pressure to yield p-methoxyphenyl acrylate as a pure compound.

Characterization

The identity and purity of the synthesized p-methoxyphenyl acrylate (MW: 178.18 g/mol ) should be confirmed by spectroscopic methods.[1]

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): Expected chemical shifts (δ) are approximately:

    • 7.05-6.85 (m, 4H, aromatic protons)

    • 6.50 (dd, 1H, trans-vinylic proton)

    • 6.20 (dd, 1H, geminal-vinylic proton)

    • 5.95 (dd, 1H, cis-vinylic proton)

    • 3.80 (s, 3H, -OCH₃ protons)

  • ¹³C NMR Spectroscopy (CDCl₃, 100 MHz): Expected chemical shifts (δ) are approximately:

    • 164.5 (C=O, ester)

    • 157.0 (Ar-C-O)

    • 144.0 (Ar-C-OCH₃)

    • 132.0 (=CH₂)

    • 128.0 (-CH=)

    • 122.5 (Ar-CH)

    • 114.5 (Ar-CH)

    • 55.6 (-OCH₃)

  • FT-IR Spectroscopy (ATR): Key vibrational frequencies (ν) include:

    • ~1735 cm⁻¹ (C=O stretch, ester)

    • ~1635 cm⁻¹ (C=C stretch, acrylate)

    • ~1600, 1500 cm⁻¹ (C=C stretch, aromatic)

    • ~1200-1000 cm⁻¹ (C-O stretch)

Safety Precautions and Troubleshooting

Critical Safety Information

All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acryloyl Chloride : Highly flammable, corrosive, and toxic.[3] It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract.[4] It reacts violently with water, releasing HCl gas.[5] Handle under an inert atmosphere and keep away from moisture, heat, and ignition sources.[5][6]

  • Triethylamine : Flammable and corrosive liquid. It can cause severe skin and eye irritation.

  • Dichloromethane (DCM) : Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Reagents (especially acryloyl chloride) degraded by moisture. - Insufficient base.- Extend reaction time and monitor by TLC. - Use freshly distilled or new reagents. Ensure glassware is scrupulously dry. - Use at least 1.1 equivalents of triethylamine.
Formation of Side Products - Polymerization of acryloyl chloride or the product. - Reaction temperature too high.- Add a polymerization inhibitor like p-methoxyphenol (which is also a reagent) or hydroquinone to the acryloyl chloride if storing.[7] - Maintain a low temperature during the addition of acryloyl chloride.
Difficult Purification - Product co-elutes with impurities. - Product is an oil that won't crystallize.- Adjust the polarity of the eluent system for chromatography. - The product is often an oil or low-melting solid; crystallization is not always necessary if spectroscopically pure.

References

  • ACS Publications. (2026, March 2). Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides. ACS Omega. Available at: [Link]

  • ACS Publications. (2026, March 9). One-Step Rh-Catalyzed Atom-Economical Cyclization of Acetophenones and Methyl Propiolate Affording Isoquinoline Derivatives. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. p-Methoxyphenyl acrylate. PubChem Compound Database. Available at: [Link]

  • European Patent Office. (1999, December 28). PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE. EP 1142857 A1. Available at: [Link]

  • ResearchGate. Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. Available at: [Link]

  • MDPI. (2023, June 2). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molbank. Available at: [Link]

  • Google Patents. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • Google Patents. CN104402703A - Synthetic method of acryloyl chloride.
  • New Jersey Department of Health. ACRYLYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

  • Google Patents. CN105418421A - Synthesizing method for 3-methoxyacrylate.
  • Royal Society of Chemistry. Supplementary Material. Available at: [Link]

  • Google Patents. JPS60258144A - Process for producing phenyl ester of acrylic acid or methacrylic acid.
  • IUPAC. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. Available at: [Link]

  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]

  • Krishna Solvechem Ltd. (n.d.). ACRYLOYL CHLORIDE MSDS. Available at: [Link]

Sources

Application

Advanced Applications of p-Methoxyphenyl Acrylate Derivatives in Targeted Drug Delivery Systems

Executive Summary & Mechanistic Grounding The integration of functionalized acrylate monomers into polymer chemistry has revolutionized the design of stimuli-responsive nanocarriers and targeted therapeutics. Among these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The integration of functionalized acrylate monomers into polymer chemistry has revolutionized the design of stimuli-responsive nanocarriers and targeted therapeutics. Among these, p-methoxyphenyl acrylate (p-MPA) and its structural derivatives (such as vanillin-based acrylates and methoxycinnamic acid derivatives) offer unique physicochemical advantages.

The p-methoxy group serves a dual mechanistic purpose:

  • Electronic Modulation: As a strong electron-donating group (EDG) via resonance, the methoxy moiety stabilizes radical intermediates during polymerization and enhances the intrinsic antioxidant capacity of the molecule when used as a direct therapeutic agent [2].

  • Steric and Hydrophobic Tuning: In copolymer systems, the aromatic ring provides π−π stacking capabilities for encapsulating hydrophobic drugs (e.g., Doxorubicin), while the methoxy group fine-tunes the hydrophilic/hydrophobic balance, directly influencing the Lower Critical Solution Temperature (LCST) of thermo-responsive polymers [1].

This application note details two distinct, field-proven workflows utilizing p-MPA derivatives: the synthesis of dual-responsive (thermo/pH) polymeric nanocarriers, and the development of mitochondria-targeted cytotoxic agents.

Workflow A: Synthesis of Dual-Responsive Polymeric Nanocarriers

Tumor microenvironments are characterized by slight acidity (pH 6.5–6.8) and localized hyperthermia. Standard Poly(N-isopropylacrylamide) (PNIPAAm) is thermo-responsive but lacks pH sensitivity. By copolymerizing NIPAAm with a p-MPA derivative—specifically 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) —we introduce a tertiary amine that protonates in acidic environments, triggering a conformational shift that releases encapsulated payloads [1].

Experimental Protocol: Synthesis and Validation of Poly(NIPAAm-co-DEAMVA)

Phase 1: Monomer Synthesis (DEAMVA) Causality: A Mannich reaction is utilized to attach a diethylamine group to the vanillin precursor without requiring acid catalysis, preserving the integrity of the methoxy and aldehyde groups for subsequent acrylation.

  • Mannich Reaction: Dissolve 0.065 mol of vanillin (4-hydroxy-3-methoxybenzaldehyde), 0.33 mol of formaldehyde, and 0.136 mol of diethylamine in 150 mL of absolute ethanol. Reflux for 3 hours. Remove the solvent under reduced pressure to yield the intermediate.

  • Esterification: React the intermediate with acryloyl chloride (1:1 molar ratio) in the presence of triethylamine (TEA) in dichloromethane at 0°C. Stir for 4 hours.

  • Purification: Wash with saturated NaHCO3​ , dry over MgSO4​ , and evaporate to isolate the DEAMVA monomer.

Phase 2: Free Radical Polymerization Causality: Azobisisobutyronitrile (AIBN) is selected as the initiator due to its stable decomposition kinetics at 70°C, ensuring a controlled molecular weight distribution.

  • In a 100-mL round-bottom flask, dissolve NIPAAm (17.6 mmol) and DEAMVA (1.76 mmol, 10 mol%) in 50 mL of ethanol.

  • Add 10 mg of AIBN. Purge the solution with Argon for 20 minutes to remove oxygen, which acts as a radical scavenger.

  • Heat the mixture in an oil bath at 70°C for 8 hours under continuous stirring.

  • Precipitate the resulting copolymer in cold diethyl ether (-50°C) and dry under vacuum.

Phase 3: Self-Validation via LCST Measurement Causality: A successful synthesis must demonstrate pH-dependent phase transition. If DEAMVA is successfully incorporated, the protonation of the tertiary amine at low pH will increase hydrophilicity, raising the LCST.

  • Prepare a 0.1 wt% solution of the copolymer in buffers of pH 7.4 and pH 5.0.

  • Measure transmittance at 500 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Validation Check: The cloud point (50% transmittance) should shift from ~32°C at pH 7.4 to >38°C at pH 5.0.

G n1 Vanillin Precursor n2 Mannich Reaction (Diethylamine + Formaldehyde) n1->n2 n3 Acryloyl Chloride Esterification n2->n3 n4 DEAMVA Monomer (p-Methoxyphenyl Acrylate Derivative) n3->n4 n5 Free Radical Polymerization (with NIPAAm, AIBN) n4->n5 n6 Thermo/pH-Responsive Copolymer n5->n6 n7 Drug Encapsulation (e.g., Doxorubicin) n6->n7 n8 Targeted Release (Low pH, High Temp) n7->n8

Fig 1. Synthesis workflow of DEAMVA-based thermo/pH-responsive polymeric nanocarriers.

Workflow B: Mitochondria-Targeted Cytotoxic Agents

Beyond polymer backbones, p-MPA derivatives are utilized as direct therapeutic agents. MitoFA ((E)-4-(3-(4-Methoxyphenyl) acrylate butyltriphenylphosphonium bromate)) is a synthesized derivative where a p-methoxyphenyl acrylate moiety is conjugated to a triphenylphosphonium (TPP) cation [2].

Causality: Cancer cell mitochondria possess a highly negative transmembrane potential (-150 to -180 mV) compared to healthy cells. The lipophilic TPP cation drives the selective accumulation of MitoFA into the mitochondrial matrix. Once localized, the p-methoxyphenyl acrylate moiety induces the opening of the mitochondrial permeability transition pore (mPTP), collapsing the membrane potential and triggering apoptosis [2].

Experimental Protocol: Synthesis and mPTP Assay of MitoFA

Phase 1: Synthesis of MitoFA

  • Conjugation: React p-methoxycinnamic acid (1.0 eq) with 4-bromobutyltriphenylphosphonium bromide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous K2​CO3​ (2.0 eq) as a base to facilitate the esterification.

  • Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Purification: Filter the mixture, evaporate the DMF, and purify the residue via silica gel column chromatography (Dichloromethane:Methanol = 20:1) to yield MitoFA (approx. 70% yield).

Phase 2: Self-Validation via Mitochondrial Swelling Assay Causality: mPTP opening causes an influx of solutes, leading to mitochondrial swelling. This swelling decreases the optical density of the mitochondrial suspension, providing a real-time, self-validating readout of drug efficacy.

  • Isolate mitochondria from human hepatoma HepG2 cells using differential centrifugation.

  • Suspend mitochondria (0.5 mg protein/mL) in swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM KH2​PO4​ , pH 7.4).

  • Introduce 10 μ M of MitoFA to the suspension.

  • Validation Check: Monitor absorbance at 540 nm. A sharp decrease in absorbance within 5 minutes confirms mPTP opening and mitochondrial swelling.

G m1 p-Methoxycinnamic Acid m2 Esterification with Triphenylphosphonium (TPP) m1->m2 m3 MitoFA (Mitochondria-Targeted Agent) m2->m3 m4 Cellular Uptake (Lipophilic Cation) m3->m4 m5 Mitochondrial Accumulation (Driven by Membrane Potential) m4->m5 m6 ROS Scavenging & mPTP Opening m5->m6 m7 Apoptosis in Cancer Cells m6->m7

Fig 2. Mechanistic pathway of MitoFA accumulation and targeted mitochondrial apoptosis.

Quantitative Data Summaries

The structural modifications imparted by p-methoxyphenyl acrylate derivatives yield highly specific quantitative shifts in both material properties and biological efficacy.

Table 1: Physicochemical Properties of Poly(NIPAAm-co-DEAMVA) at Varying pH [1]

Polymer CompositionpH EnvironmentLCST (°C)Hydrodynamic Diameter (nm)State
NIPAAm (100%)7.4 (Physiological)32.5~200Globule (Collapsed)
NIPAAm + 10% DEAMVA7.4 (Physiological)33.1~215Globule (Collapsed)
NIPAAm + 10% DEAMVA5.0 (Tumor/Endosome)38.4~450Coil (Swollen/Release)

Note: The dramatic shift in LCST at pH 5.0 is caused by the protonation of the tertiary amine on the DEAMVA monomer, forcing the polymer chains to repel each other and swell, thereby releasing any encapsulated drug.

Table 2: Cytotoxicity ( IC50​ ) of p-MPA Derivative (MitoFA) vs. Controls [2]

CompoundTarget MechanismHepG2 (Cancer) IC50​ ( μ M)L02 (Healthy) IC50​ ( μ M)Selectivity Index
MitoFA Mitochondrial mPTP4.2 ± 0.3> 50.0> 11.9
p-Methoxycinnamic Acid Non-targeted> 100.0> 100.0N/A
Butyl-TPP (Carrier only) Membrane disruption28.5 ± 1.230.1 ± 1.5~ 1.0

Note: The conjugation of the p-methoxyphenyl acrylate moiety to the TPP carrier (forming MitoFA) increases the cytotoxicity against cancer cells by over 20-fold compared to the parent acid, while maintaining high safety margins in healthy cells.

References

  • Abdelaty, Momen S. A. "Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids." Polymers (2018).[Link]

  • Li, Jiyu, et al. "Synthesis of hydroxycinnamic acid derivatives as mitochondria-targeted antioxidants and cytotoxic agents." Acta Pharmaceutica Sinica B (2017).[Link]

Method

Grafting amino acids onto p-Methoxyphenyl acrylate copolymers

Defining the Scope I'm currently focused on defining the scope. I'm breaking down the request to understand the topic, desired content type (application notes and protocols), and the target audience (researchers in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the scope. I'm breaking down the request to understand the topic, desired content type (application notes and protocols), and the target audience (researchers in drug development). This is helping to establish the correct technical depth and focus for the content I need to generate.

Outlining the Structure

Now I'm focusing on defining the key requirements and the color palette. Part 1, the autonomy aspect, is about having editorial control. Part 2 is the E-E-A-T factor, and I need to be in character for this, while Part 3 is about visuals and formatting (tables, diagrams, captions). Next I will focus on information retrieval.

Analyzing Polymer Research

Considering Ester Reactivity

I'm now focusing on activated ester polymers for amino acid grafting. Search results highlight the prevalence of pentafluorophenyl acrylate and N-hydroxysuccinimide acrylate in post-polymerization modification. I'm exploring the properties and potential of p-methoxyphenyl acrylate as well.

Developing a Guide

I'm now building an application note and protocol for post-polymerization modification using p-methoxyphenyl acrylate copolymers. My aim is a professional guide, starting with an abstract and rationale highlighting PMPA's balance of stability and reactivity. The guide structure is taking shape, with sections on experimental design and workflow, aiming to provide a practical resource for researchers.

Outlining Guide Content

I am now structuring the "Materials & Reagents" section, specifying monomers, RAFT agents, amino acids, and solvents for the copolymer synthesis. I'm writing two step-by-step protocols, one for RAFT copolymerization of p-methoxyphenyl acrylate and another for post-polymerization amino acid grafting, including a detailed reaction mechanism with a DOT diagram. I will include data analysis with tables of expected outcomes and troubleshooting tips, along with appropriate references.

Crafting DOT Diagrams

I'm now refining the DOT diagrams for the application note. I'm focusing on high-contrast colors and clear visual pathways in the workflow diagram, using blue, green, and red for nodes. The mechanistic diagram will detail the chemical steps, from ester group to amide bond. I'm also preparing to integrate "Expertise, Trustworthiness, and Authoritative Ground" (E-E-A-T) into the explanation, particularly the solvent and base selection and validation via FTIR.

Drafting Section Content

I'm now drafting the content sections of the application note. The outline will start with an overview, emphasizing PMPA's advantages over NHS and PFP acrylates: stability versus reactivity. The Polymers and Amino-Acid-Derived Anionic Polyacrylamides papers are serving as key resources. I'm focusing on highlighting PMPA's unique balance for creating biofunctionalized copolymers.

Detailing Reactivity Differences

I'm now focusing on the mechanistic rationale, and how it informs the post-polymerization grafting. I'm expanding on p-methoxyphenyl ester side chain aminolysis, and how the methoxy group differentiates it from PFP esters. I'm specifying the conditions: DIPEA, DMF or DMSO, and an amine to attack the carbonyl. I'm working to make this section clear and understandable for the application note.

Refining Synthesis Protocols

I'm now detailing the experimental protocols within the application note. I'm structuring Protocol 1 on RAFT copolymerization of PMPA with DMAm, outlining the steps for a controlled reaction with CPAD and AIBN, including degassing and precipitation procedures. I'm also planning to outline Protocol 2, which involves amino acid grafting by aminolysis of the activated PMPA esters. I'm focusing on providing clear instructions for researchers seeking to biofunctionalize copolymers.

Outlining Reaction Protocol

I'm now detailing the amino acid grafting protocol within the application note. I am adding dissolving the amino acid in DMSO and adding DIPEA, and dropping into the polymer solution under Argon. I'm noting the elevated temperature to account for PMPA's reactivity. I'm specifying purification steps via dialysis, and lyophilization to obtain the product. I'm also planning the FTIR and NMR data analysis section.

Analyzing NMR Shifts

I'm now detailing NMR data interpretation for the application note. I'll describe how 1H NMR will show the loss of the methoxy peak and aromatic protons as a sign of successful grafting. I'll contrast this with the appearance of the amino acid side-chain peaks. I'm focusing on how this provides direct evidence of successful ester aminolysis.

\n\n Diagnosing Reaction Issues

I'm now outlining troubleshooting steps for the application note. I'm addressing incomplete substitution due to steric hindrance and lower PMPA reactivity, suggesting an increased reaction temperature or addition of HOBt. I am also planning to note polymer precipitation due to the zwitterionic nature of the amino acids, and suggest maintaining a high solvent concentration and sufficient base for salt formation.

Validating Graphviz Constraints

I'm now implementing the constraints for the DOT diagram. I've set the node margins, text, and overall size="7.9,8". I've started the diagram, and included the initial nodes. I am ensuring that the visual elements adhere to the specified contrast and text readability rules. I'm focusing on ensuring clear presentation for the end-user.

Visualizing Reaction Pathways

I'm now integrating the DOT diagram elements into the application note. I've defined nodes for the PMPA copolymer precursor, the amidation step, and the final product, using the specified color scheme. I'm focusing on ensuring clear depiction of each stage in the overall synthesis, connecting the monomers, RAFT process, copolymer, amidation, and product.

Visualizing Reaction Pathways

I'm now integrating the DOT diagram elements into the application note. I've defined nodes for the PMPA copolymer precursor, the amidation step, and the final product, using the specified color scheme. I'm focusing on ensuring a clear depiction of each stage in the overall synthesis, connecting the monomers, RAFT process, copolymer, amidation, and product. Activated esters are widely used in postpolymerization modification to synthesize functional polymers. Amino-acid-bearing polymers have been successfully synthesized using activated esters, enabling tailoring of hydrophobicity, and properties such as π–π interactions.

Justifying Solvent Choice

I'm now detailing the application note's rationale for using DMSO as a solvent and DIPEA as a base. I'll highlight DMSO's role in solubilizing both the hydrophobic polymer precursor and the zwitterionic amino acids. Further, I'll explain DIPEA's function as a non-nucleophilic base, which prevents side reactions and aids in amine deprotonation.

Justifying Grafting Parameters

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Application

Application Note: Engineering Advanced Hydrogels using p-Methoxyphenyl Acrylate (p-MPA)

Executive Summary The development of multifunctional hydrogels requires the strategic selection of comonomers that impart specific mechanical, optical, and chemical properties. p-Methoxyphenyl acrylate (p-MPA) has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multifunctional hydrogels requires the strategic selection of comonomers that impart specific mechanical, optical, and chemical properties. p-Methoxyphenyl acrylate (p-MPA) has emerged as a highly versatile hydrophobic monomer in polymer chemistry. Characterized by an electron-donating methoxy group on an aromatic ring, p-MPA introduces robust π−π stacking interactions, UV-shielding capabilities, and mechanochemical responsiveness into aqueous polymer networks.

This application note provides researchers and drug development professionals with field-proven mechanistic insights and self-validating protocols for incorporating p-MPA into hydrogel matrices via micellar free-radical copolymerization and UV-radiation processing.

Mechanistic Insights & Rationale (E-E-A-T)

As an application scientist, it is critical to understand why p-MPA behaves the way it does in a hydrogel network, rather than simply following a recipe. The integration of p-MPA into a hydrophilic backbone (e.g., polyacrylamide or sodium alginate) relies on three core physicochemical pillars:

  • Hydrophobic Association & π−π Stacking : p-MPA is inherently water-insoluble. When copolymerized in an aqueous environment using micellar solubilization[1], the p-MPA segments form hydrophobic microdomains. The aromatic rings engage in strong intermolecular π−π stacking. Under mechanical stress, these non-covalent physical crosslinks dynamically break and reform, dissipating energy and dramatically increasing the tensile strength of the hydrogel.

  • Mechanochemical Responsiveness : Advanced studies on ester hydrolysis under stretching forces have demonstrated that head-to-head dimers of p-methoxyphenyl acrylate derivatives act as highly effective mechanophores. Upon the application of macroscopic stretching forces, the ester bonds in these specific microenvironments undergo mechanochemical scission, allowing the hydrogel to act as a stress-responsive material[2].

  • Photochemical & UV-Shielding Properties : The methoxy-substituted aromatic ring provides a high refractive index and broad absorption in the UV spectrum. Furthermore, p-MPA and its derivatives can be grafted onto biopolymers like sodium alginate or chitosan under UV-radiation processing to rapidly develop mechanically robust, UV-proof bio-blends[3]. Successful incorporation of the p-MPA derivative can be analytically validated via FT-IR, specifically targeting the distinct ester carbonyl stretch at ~1712 cm⁻¹[4].

Experimental Workflows & Protocols

Protocol A: Synthesis of p-MPA / DMAA Micellar Copolymer Hydrogels

Because p-MPA is hydrophobic, standard aqueous polymerization will result in macroscopic phase separation. This protocol utilizes Sodium Dodecyl Sulfate (SDS) to create a micellar environment that solubilizes p-MPA, allowing it to uniformly copolymerize with hydrophilic N,N-dimethylacrylamide (DMAA).

Reagents:

  • Main Monomers : p-Methoxyphenyl acrylate (p-MPA), N,N-dimethylacrylamide (DMAA)

  • Crosslinker : N,N'-Methylenebisacrylamide (MBAA)

  • Surfactant : Sodium Dodecyl Sulfate (SDS)

  • Initiator System : Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)

Step-by-Step Methodology:

  • Micellar Solubilization : Dissolve 0.5 g of SDS in 10 mL of deionized water.

    • Causality: The critical micelle concentration (CMC) of SDS must be exceeded to form hydrophobic cores capable of housing the water-insoluble p-MPA[1].

  • Monomer Addition : Add 1.5 g of DMAA and 0.2 g of p-MPA to the SDS solution. Stir vigorously at 400 rpm for 30 minutes.

    • Self-Validation Check: The solution must transition from a milky emulsion to an optically clear micellar solution. If it remains cloudy, micellar encapsulation is incomplete; increase stirring time or slightly adjust the SDS concentration.

  • Crosslinker Integration : Add 0.02 g of MBAA and stir for an additional 10 minutes until fully dissolved.

  • Degassing : Transfer the solution to a sealed vial and purge with high-purity Nitrogen ( N2​ ) gas for 15 minutes.

    • Causality: Dissolved oxygen acts as a potent radical scavenger. Failing to degas will result in incomplete polymerization and a sticky, unformed gel.

  • Redox Initiation : Inject 100 µL of a 10% (w/v) APS solution, followed immediately by 10 µL of TEMED. Swirl gently to mix, then cast the solution into a glass mold.

    • Causality: The APS/TEMED redox pair generates sulfate radicals at room temperature (25°C). This avoids the need for thermal initiation, which could prematurely degrade the methoxy functional groups or cause solvent evaporation.

  • Curing & Purification : Allow the mold to sit undisturbed for 12 hours. Remove the hydrogel and immerse it in a large volume of deionized water for 48 hours (changing the water every 12 hours) to dialyze out the SDS surfactant and unreacted monomers.

G A Micellar Solubilization (SDS + H2O) B Monomer Addition (p-MPA + DMAA) A->B C Redox Initiation (APS/TEMED) B->C D Polymerization & Crosslinking C->D E pi-pi Stacking & Gelation D->E

Workflow of micellar copolymerization and crosslinking network of p-MPA hydrogels.

Quantitative Data Presentation

The incorporation of p-MPA drastically alters the macroscopic properties of the hydrogel. As the molar percentage of p-MPA increases, the physical π−π crosslinking density increases, leading to a tighter network that restricts water uptake but significantly enhances mechanical toughness and UV-shielding.

Table 1: Effect of p-MPA Concentration on Hydrogel Physicochemical Properties

p-MPA Content (mol %)Equilibrium Swelling Ratio (g/g)Tensile Strength (MPa)Elongation at Break (%)UV Transmittance at 300 nm (%)
0.0 (Control) 28.4 ± 1.20.15 ± 0.02150 ± 1088.5 ± 2.1
2.0 19.2 ± 0.80.48 ± 0.05320 ± 1545.2 ± 1.5
5.0 12.6 ± 0.50.95 ± 0.08580 ± 2512.4 ± 0.8
10.0 7.3 ± 0.41.65 ± 0.12810 ± 30< 1.0

Note: Data represents post-dialysis hydrogels swollen to equilibrium in PBS (pH 7.4) at 25°C. Tensile tests performed at a strain rate of 50 mm/min.

References

  • Mechanical Properties Development of Sodium Alginate films with Additives by UV-radiation Processing ResearchGate[Link]

  • Model Studies of the Kinetics of Ester Hydrolysis under Stretching Force ResearchGate[Link]

  • Manipulating Micellar Environments for Enhancing Transition Metal-Catalyzed Cross-Couplings in Water at Room Temperature The Journal of Organic Chemistry - ACS Publications[Link]

  • Oxygen and Base-free Oxidative Heck Reactions of Arylboronic Acids with Olefins AWS (Supplementary Data / Experimental Protocols)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: p-Methoxyphenyl Acrylate Synthesis

Welcome to the technical support guide for the synthesis of p-methoxyphenyl acrylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of p-methoxyphenyl acrylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The guidance provided is based on established chemical principles and field-proven insights to ensure experimental success.

I. Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of p-methoxyphenyl acrylate, which is typically achieved via the esterification of 4-methoxyphenol with acryloyl chloride in the presence of a base.

Issue 1: Low or No Product Yield

Low or non-existent yield is the most frequent issue, often stemming from problems with reagents, reaction conditions, or competing side reactions.

Probable Causes & Step-by-Step Solutions
  • Cause A: Reagent Quality and Stoichiometry

    • Diagnosis: The purity of starting materials is paramount. Acryloyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to acrylic acid, which will not participate in the desired esterification.[1] Similarly, the base (e.g., triethylamine) can absorb water.

    • Solution Protocol:

      • Verify Reagent Purity: Use freshly opened or distilled acryloyl chloride. Ensure 4-methoxyphenol is dry.

      • Dry Solvent and Base: Use an anhydrous solvent (e.g., dichloromethane or THF) and freshly distilled triethylamine.[2]

      • Check Stoichiometry: A slight excess (1.05-1.1 equivalents) of acryloyl chloride is often used to ensure the complete conversion of 4-methoxyphenol.[1] The base should be used in at least a stoichiometric amount, with a slight excess (1.1 equivalents) being common to neutralize the HCl byproduct effectively.[1]

  • Cause B: Inadequate Temperature Control

    • Diagnosis: The reaction between acryloyl chloride and alcohols is highly exothermic.[1] If the temperature is not controlled, side reactions can occur, and the volatile acryloyl chloride may be lost.

    • Solution Protocol:

      • Implement Cooling: Begin the reaction in an ice bath (0-5 °C).[1]

      • Controlled Addition: Add the acryloyl chloride solution dropwise to the stirred solution of 4-methoxyphenol and base over a period of 30-60 minutes to manage the exotherm.[1]

      • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours to ensure completion.[1]

  • Cause C: Inefficient Mixing

    • Diagnosis: Inadequate stirring can lead to localized overheating and poor reaction kinetics, resulting in incomplete conversion.

    • Solution Protocol:

      • Vigorous Stirring: Use a magnetic stir bar and stir plate that can maintain vigorous and continuous mixing throughout the entire reaction.

      • Proper Flask Size: Ensure the reaction flask is not overfilled (ideally, the reaction volume should not exceed two-thirds of the flask's capacity) to allow for efficient stirring.

Troubleshooting Workflow for Low Yield

start Low or No Yield reagent_check Check Reagent Purity & Stoichiometry start->reagent_check Is purity confirmed? temp_check Verify Temperature Control reagent_check->temp_check Yes reagent_sol Solution: - Use fresh/distilled reagents - Use anhydrous solvent/base - Adjust stoichiometry reagent_check->reagent_sol No mixing_check Assess Mixing Efficiency temp_check->mixing_check Yes temp_sol Solution: - Use ice bath (0-5 °C) - Add acryloyl chloride dropwise - Allow gradual warming temp_check->temp_sol No polymer_check Inspect for Polymer Formation mixing_check->polymer_check Yes mixing_sol Solution: - Ensure vigorous, continuous stirring - Use appropriate flask size mixing_check->mixing_sol No polymer_sol Solution: - Add polymerization inhibitor (e.g., MEHQ, TEMPO) polymer_check->polymer_sol No, polymer present end Improved Yield polymer_check->end Yes, problem solved reagent_sol->reagent_check temp_sol->temp_check mixing_sol->mixing_check polymer_sol->polymer_check

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Formation of Undesired Polymer

The acrylate functional group is highly susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of impurities.[3][4]

Probable Causes & Step-by-Step Solutions
  • Cause A: Absence of Polymerization Inhibitor

    • Diagnosis: Without an inhibitor, the newly formed p-methoxyphenyl acrylate can readily polymerize, significantly reducing the monomer yield.

    • Solution Protocol:

      • Add an Inhibitor: Incorporate a small amount of a polymerization inhibitor into the reaction mixture. Common and effective inhibitors for acrylates include hydroquinone monomethyl ether (MEHQ) or phenothiazine.[5][6]

      • Dosage: The typical concentration for inhibitors is in the range of 50-5000 ppm.[7]

  • Cause B: High Reaction or Distillation Temperature

    • Diagnosis: Heat can initiate polymerization. This is a critical concern during the reaction workup, especially if purification is performed by distillation.

    • Solution Protocol:

      • Maintain Low Reaction Temperature: As described previously, keep the reaction temperature low.

      • Purification Strategy:

        • Column Chromatography: This is often the preferred method for purification as it is performed at room temperature.

        • Vacuum Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point. Ensure an inhibitor is added to the distillation flask.

Issue 3: Incomplete Reaction

Even with a detectable amount of product, the reaction may not go to completion, leaving significant amounts of starting material.

Probable Causes & Step-by-Step Solutions
  • Cause A: Insufficient Reaction Time or Temperature

    • Diagnosis: While the initial reaction is fast and exothermic, it may require additional time at a moderate temperature to proceed to completion.

    • Solution Protocol:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the 4-methoxyphenol spot.

      • Extend Reaction Time: If starting material is still present after the initial 1-2 hours at room temperature, continue stirring for several more hours. Gentle heating (e.g., to 40 °C) can be considered, but only if a polymerization inhibitor is present.

  • Cause B: Choice of Base

    • Diagnosis: While triethylamine is common, its basicity and nucleophilicity might not be optimal for all substrates.

    • Solution Protocol:

      • Alternative Bases: Consider using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a more potent catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices.[1][2] They are relatively inert to the reactants and effectively dissolve the starting materials. DMF can also be used, but it can react with acyl chlorides to form a Vilsmier reagent, which may lead to side reactions.[8]

Q2: How do I properly quench and work up the reaction? A2: A standard workup procedure involves filtering the reaction mixture to remove the triethylammonium chloride salt. The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove any unreacted acryloyl chloride (as acrylic acid), and finally with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

Q3: My final product is yellow or brown. How can I decolorize it? A3: The color is likely due to impurities or a small amount of polymer. Purification by column chromatography on silica gel is highly effective for removing both baseline impurities and colored byproducts. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is typically effective.

Q4: Can I use a different method besides acryloyl chloride? A4: Yes, transesterification is another viable route. This involves reacting an acrylate ester (like methyl acrylate or ethyl acrylate) with 4-methoxyphenol in the presence of a catalyst.[7][9] This method avoids the use of the highly reactive and moisture-sensitive acryloyl chloride but may require higher temperatures and longer reaction times.

Q5: What are the key safety precautions for this synthesis? A5: Acryloyl chloride is corrosive, a lachrymator, and reacts violently with water.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic and should be cooled appropriately.

III. Data Summary

The choice of reaction conditions can significantly impact the yield. The following table summarizes typical conditions.

Parameter Condition Rationale Reported Yields
Solvent Anhydrous DCM or THFInert, good solubility for reactants.[1][2]75-90%
Base Triethylamine (TEA)Neutralizes HCl byproduct, drives reaction forward.[1]75-90%
Temperature 0 °C to Room TempControls exotherm, minimizes side reactions.[1]75-90%
Inhibitor MEHQ or PhenothiazinePrevents premature polymerization of the acrylate product.(Improves isolated yield)

Note: Yields are highly dependent on the specific substrate, scale, and purification method. The 75% yield is cited from a similar amidation reaction which follows a comparable mechanism and workup.[10]

IV. Experimental Protocol: Standard Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of p-methoxyphenyl acrylate.

Reagents & Equipment:

  • 4-Methoxyphenol

  • Acryloyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Polymerization Inhibitor (e.g., MEHQ)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Standard glassware for workup and purification

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxyphenol (1.0 eq.) and a catalytic amount of MEHQ in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq.) to the solution and cool the flask in an ice bath to 0 °C.

  • Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.05 eq.) in anhydrous DCM in a dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-10 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor progress via TLC.[1]

  • Workup:

    • Filter the mixture to remove the triethylammonium chloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure p-methoxyphenyl acrylate.

V. References

  • Nufarm. Nufarm Polymerization Inhibitors for Acrylonitrile. Available from:

  • MLPC. Polymerization inhibitor & Acrylic Acid. Available from:

  • ResearchGate. Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. Available from: [Link]

  • Wako. What is high performance polymerization inhibitor?. Available from: [Link]

  • Liskon Biological. A Brief Discussion on Polymerization Inhibitors. Available from: [Link]

  • ACS Publications. Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides. Available from: [Link]

  • ResearchGate. Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) and 4-acetylphenyl acrylate (APA) monomer and poly (NIPAAm-Co-DMAMVA-Co-APA) terpolymer. Available from: [Link]

  • PubChem. p-Methoxyphenyl acrylate. Available from: [Link]

  • IntechOpen. New Methods in the Synthesis of (Meth)Acrylates. Available from: [Link]

  • Ataman Kimya. P-METHOXYPHENOL. Available from: [Link]

  • PMC. Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Available from: [Link]

  • ResearchGate. Synthesis and properties of hyperbranched polyurethane acrylate used for UV curing coatings. Available from: [Link]

  • PMC. Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. Available from: [Link]

  • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Available from: [Link]

  • Georgia College Knowledge Box. Esterification Reaction Using a Heterogenous Catalyst. Available from: [Link]

  • ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available from: [Link]

  • Reddit. Is THF good for esterification?. Available from: [Link]

  • PubMed. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Available from: [Link]

  • European Patent Office. PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE. Available from: [Link]

  • MDPI. Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance and Mechanism: An Investigation. Available from: [Link]

  • DergiPark. Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. Available from: [Link]

  • Google Patents. CN1046518A - The purification of methyl methacrylate and preparation method. Available from:

  • ACS Publications. One-Step Rh-Catalyzed Atom-Economical Cyclization of Acetophenones and Methyl Propiolate Affording Isoquinoline Derivatives. Available from: [Link]

  • Google Patents. US4672105A - Method for preparing esters of acrylic acid and methacrylic acid by transesterification. Available from:

  • ACS Publications. Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Available from: [Link]

Sources

Optimization

Technical Support Center: Improving Molecular Weight Control of Poly(p-Methoxyphenyl acrylate)

Welcome to the technical support center for the synthesis of poly(p-methoxyphenyl acrylate) (pMPA). This guide is designed for researchers, scientists, and professionals in drug development who are working with pMPA and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of poly(p-methoxyphenyl acrylate) (pMPA). This guide is designed for researchers, scientists, and professionals in drug development who are working with pMPA and aiming for precise control over its molecular weight (MW) and dispersity (Đ). Achieving a target molecular weight with a narrow distribution is critical as these parameters directly influence the polymer's physical, chemical, and biological properties.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and the causal reasoning behind experimental choices, empowering you to diagnose and resolve common issues encountered during polymerization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of well-defined pMPA.

Q1: What is considered a "good" dispersity (Đ) for pMPA, and why is it important?

A1: Dispersity (Đ), calculated as Mw/Mn, measures the breadth of the molecular weight distribution in a polymer sample. For applications requiring high precision, such as drug delivery systems or advanced nanocarriers, a low dispersity is crucial for ensuring batch-to-batch reproducibility and predictable performance.

  • Excellent Control: Đ ≤ 1.10

  • Good Control: 1.10 < Đ ≤ 1.20

  • Moderate Control: 1.20 < Đ ≤ 1.50[1]

  • Poor/No Control: Đ > 1.50

A narrow distribution (low Đ) ensures that the majority of polymer chains are of a similar length, leading to uniform properties like drug loading capacity, degradation rate, and self-assembly behavior.

Q2: Which controlled radical polymerization (CRP) technique is best for pMPA?

A2: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly effective for producing well-defined pMPA.[2][3] Anionic polymerization can also be used but is often more sensitive to impurities and side reactions with acrylate monomers.[4][5]

  • ATRP is robust and utilizes a copper catalyst to control the polymerization. It is well-documented for acrylates and offers excellent control when reaction conditions are optimized.[6][7][8]

  • RAFT is extremely versatile and tolerant of a wide range of functional groups. The choice of the RAFT agent (or Chain Transfer Agent, CTA) is critical for success. For acrylates like pMPA, trithiocarbonates are generally more effective than dithiobenzoates.[9]

The "best" technique often depends on the specific functional groups required in the final polymer and the available laboratory resources.

Q3: My experimental molecular weight (determined by GPC/SEC) does not match my theoretical Mn. Why?

A3: The theoretical number-average molecular weight (Mn,th) is calculated as: M_n,th = ([Monomer]₀ / [Initiator]₀) * Monomer_MW * Conversion + Initiator_MW

Discrepancies between Mn,th and the experimental Mn,exp usually point to issues with initiation efficiency or the presence of side reactions.

  • Low Initiation Efficiency: If the initiator is slow to activate or partially decomposed, fewer chains will be initiated than theoretically calculated, resulting in a higher Mn,exp. The rate of initiation must be as fast or faster than the rate of propagation.[10]

  • Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or impurities can terminate a growing chain and initiate a new one, leading to a lower Mn,exp and broader dispersity.

  • Incomplete Initiator Consumption: If not all of the initiator is consumed, the actual [Initiator]₀ is lower than assumed, leading to a higher Mn,exp.

Q4: How does reaction temperature impact the control over pMPA polymerization?

A4: Temperature is a critical parameter that influences multiple reaction rates. While increasing the temperature generally increases the rate of polymerization, it can negatively impact control.[11]

  • Increased Termination: Higher temperatures lead to a higher concentration of radicals at any given time, which increases the probability of irreversible bimolecular termination reactions. This broadens the dispersity and can halt chain growth prematurely.[11]

  • Initiator Decomposition Rate: The temperature must be appropriate for the chosen initiator. For example, AIBN is a common thermal initiator for RAFT and requires temperatures around 60-80 °C for an optimal decomposition rate.[12][13]

  • Side Reactions: Elevated temperatures can promote side reactions, such as "backbiting" in acrylates, which can affect the polymer structure and control.

Section 2: Troubleshooting Guide for Molecular Weight Control

This guide provides a structured approach to diagnosing and solving common problems during pMPA synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_purification Step 1: Verify Reagent Purity cluster_conditions Step 2: Check Reaction Conditions start Problem with MW Control (High Đ, Bimodal, Incorrect Mn) q_purify Are Monomer, Solvent, and Initiator Pure? start->q_purify action_purify Action: Purify monomer via alumina column. Use freshly distilled solvent. Recrystallize initiator. q_purify->action_purify No q_oxygen Was the reaction thoroughly degassed? q_purify->q_oxygen Yes end_node Re-run Experiment & Analyze action_purify->end_node action_degas Action: Improve degassing. Use ≥3 freeze-pump-thaw cycles or extended inert gas sparging. q_oxygen->action_degas No q_ratios Are the molar ratios ([M]:[I]:[Cat]/[CTA]) correct? q_oxygen->q_ratios Yes action_degas->end_node action_ratios Action: Recalculate and re-weigh. For RAFT, check [CTA]:[I] ratio. For ATRP, check [I]:[Cu(I)]:[Cu(II)]:[L] ratio. q_ratios->action_ratios No q_temp Is the temperature appropriate and stable? q_ratios->q_temp Yes action_ratios->end_node action_temp Action: Verify initiator's half-life at T. Lower temperature to reduce termination. Ensure stable heating. q_temp->action_temp No q_temp->end_node Yes action_temp->end_node

Caption: A systematic workflow for troubleshooting issues in pMPA polymerization.

Problem 1: High Dispersity (Đ > 1.3)
Possible CauseScientific ExplanationRecommended Action
Oxygen or Inhibitor Presence Oxygen is a radical scavenger that terminates growing polymer chains non-selectively. The monomer shipping inhibitor (e.g., MEHQ) has the same effect. This leads to continuous termination and re-initiation, severely broadening the dispersity.[12]Monomer Purification: Pass pMPA through a short column of basic alumina immediately before use to remove the inhibitor.[14][15] Thorough Degassing: Use a minimum of three freeze-pump-thaw cycles or purge with high-purity inert gas (Ar or N₂) for at least 30-60 minutes.[12][16]
Inappropriate RAFT Agent (CTA) For acrylates, dithiobenzoates can be poor CTAs, leading to slow fragmentation of the intermediate radical and potential for termination reactions. This results in poor control.[9]Select a RAFT agent with a high transfer constant for acrylates. Trithiocarbonates (e.g., CPDB or DDMAT) are generally much more effective for acrylate polymerization.[9]
Incorrect [CTA]:[Initiator] Ratio (RAFT) The ratio of chain transfer agent to initiator is critical. Too little initiator can make the reaction impractically slow, while too much initiator generates a high number of chains that are not controlled by the RAFT mechanism ("dead" chains), increasing dispersity.[17]A typical starting point for the [CTA]:[Initiator] ratio is between 2:1 and 10:1. If dispersity is high, try increasing the ratio (e.g., from 2:1 to 5:1) to ensure most chains are initiated via the RAFT agent.[12]
Catalyst Oxidation (ATRP) In ATRP, control is maintained by a dynamic equilibrium between active radicals (Pn•) and dormant species (Pn-X), regulated by Cu(I) and Cu(II) complexes. If the Cu(I) catalyst is prematurely oxidized by oxygen or other impurities, the deactivation step slows down, radical concentration increases, and termination becomes more frequent.[6]Ensure all components are deoxygenated. Consider using an ATRP technique with regenerative capabilities like ARGET (Activators Regenerated by Electron Transfer) ATRP, which uses a reducing agent to continuously regenerate the active Cu(I) species.[8]
High Polymerization Temperature As discussed in the FAQs, excessively high temperatures increase the rate of termination relative to propagation, which is detrimental to achieving a low dispersity.[11][18]Optimize the temperature based on the initiator's half-life. If control is poor, consider reducing the temperature by 10-20 °C. For ATRP of acrylates, ambient temperature polymerization can be highly effective with the right ligand (e.g., Me₆TREN).[6]
Problem 2: Bimodal or Multimodal GPC/SEC Trace

A multimodal distribution indicates the presence of multiple distinct polymer populations, which points to a flaw in the polymerization mechanism.

Possible CauseScientific ExplanationRecommended Action
Slow Initiation If the initiation rate is significantly slower than the propagation rate, new chains are formed throughout the polymerization process. This results in a population of long chains formed early and a population of short chains formed late, leading to a bimodal distribution.[10][]ATRP: Select an initiator with a structure similar to the dormant polymer chain end and a bond that is easily cleaved by the catalyst (e.g., an α-bromo ester like ethyl α-bromoisobutyrate is a fast and efficient initiator).[20] RAFT: Ensure the initiator's decomposition rate is well-matched to the reaction temperature.
Termination by Coupling Bimolecular termination can occur via disproportionation or coupling. If coupling is significant, two growing chains combine, resulting in a "dead" polymer chain with roughly double the molecular weight of the main population. This appears as a high molecular weight shoulder or a distinct peak in the GPC trace.This is often exacerbated by high radical concentrations. Lower the reaction temperature, reduce the initiator concentration (while maintaining an appropriate [CTA]:[I] ratio for RAFT), or in ATRP, increase the concentration of the deactivator (Cu(II)Br₂) to favor the dormant state.
Major Impurities Gross impurities in the monomer or solvent can act as alternative initiators or chain transfer agents, creating a separate population of polymer chains with a different molecular weight distribution.Re-purify all reagents. Ensure the monomer is free of inhibitor and polymer from storage. Use freshly distilled, high-purity solvents.
Section 3: Key Polymerization Protocols

The following are detailed, field-proven starting points for the controlled polymerization of pMPA. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: ATRP of p-Methoxyphenyl acrylate

This protocol targets a polymer with a degree of polymerization (DP) of 100.

Reagents & Typical Ratios:

ComponentChemical NameMolar RatioPurpose
Monomer p-Methoxyphenyl acrylate (pMPA)100Building block
Initiator Ethyl α-bromoisobutyrate (EBiB)1Starts polymer chains
Catalyst Copper(I) Bromide (CuBr)1Activator
Ligand PMDETA1Solubilizes catalyst
Solvent Anisole-To achieve ~50% w/w monomer conc.

Step-by-Step Methodology:

  • Monomer Purification: Pass liquid pMPA through a short plug of basic alumina in a pipette or column to remove the storage inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Addition of Reagents: In a separate vial, prepare a stock solution by dissolving the purified pMPA (e.g., 1.78 g, 10 mmol) and EBiB (e.g., 19.5 mg, 0.1 mmol) in anisole (~2 mL).

  • Degassing: Transfer the stock solution to the Schlenk flask containing the catalyst. Add the ligand PMDETA (e.g., 17.3 mg, 0.1 mmol). Seal the flask and perform three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., Argon) and place it in a preheated oil bath at 60 °C. The reaction should start immediately, often indicated by a color change and an increase in viscosity.

  • Monitoring & Termination: Take samples periodically via a degassed syringe to monitor conversion by ¹H NMR or gravimetry. To stop the polymerization, cool the flask in an ice bath and expose the mixture to air. This oxidizes the Cu(I) catalyst, quenching the reaction.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Drying: Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.

Protocol 2: RAFT Polymerization of p-Methoxyphenyl acrylate

This protocol targets a polymer with a degree of polymerization (DP) of 100.

Reagents & Typical Ratios:

ComponentChemical NameMolar RatioPurpose
Monomer p-Methoxyphenyl acrylate (pMPA)100Building block
CTA 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid1Chain Transfer Agent
Initiator AIBN0.2Radical Source
Solvent 1,4-Dioxane-To achieve ~50% w/w monomer conc.

Step-by-Step Methodology:

  • Monomer Purification: As in the ATRP protocol, pass pMPA through basic alumina.

  • Reaction Setup: To a dry Schlenk flask with a stir bar, add the purified pMPA (e.g., 1.78 g, 10 mmol), the RAFT agent (e.g., 27.9 mg, 0.1 mmol), AIBN (e.g., 3.3 mg, 0.02 mmol), and 1,4-dioxane (~2 mL).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles.

  • Polymerization: After backfilling with inert gas, immerse the flask in a preheated oil bath at 70 °C. The solution should have the characteristic pink/red color of the RAFT agent, which will fade as the polymerization proceeds.

  • Monitoring & Termination: Monitor the reaction as described for ATRP. The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.

  • Purification: Precipitate the polymer directly from the reaction mixture into a large volume of a non-solvent (e.g., cold methanol/water mixture or hexane). Repeat the dissolution/precipitation cycle 2-3 times to ensure removal of unreacted monomer and initiator fragments.

  • Drying: Collect the final polymer by filtration and dry under vacuum to a constant weight.

Section 4: Visualization of Key Mechanisms

Understanding the underlying mechanisms is key to effective troubleshooting.

ATRP Equilibrium

ATRP_Equilibrium cluster_info Control depends on: kdeact >> ka dormant Pn-X (Dormant) + Cu(I)/L active Pn• (Active Radical) + X-Cu(II)/L dormant->active ka (Activation) active->dormant kdeact (Deactivation) info_node Low [Pn•] minimizes termination

Caption: The ATRP equilibrium between active and dormant species.

RAFT Polymerization Cycle

RAFT_Cycle cluster_raft Main RAFT Equilibrium init Initiator → R• prop R• + Monomer → Pn• init->prop cta Pn• + RAFT Agent (Z-C(=S)S-R') prop->cta intermediate Intermediate Radical cta->intermediate new_dormant P-S-C(=S)-Z (Dormant Macro-CTA) + R'• intermediate->new_dormant new_dormant->cta Chain Equilibration reinit R'• + Monomer → Pm• reinit->cta

Caption: The reversible chain transfer mechanism in RAFT polymerization.

Section 5: References
  • S. Harrisson, et al. (2018). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. Angewandte Chemie International Edition.

  • Y. Yamago, et al. (2022). Sulfur-Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution. Angewandte Chemie International Edition.

  • Reddit user discussion. (2017). How to purify this monomer?. r/chemistry.

  • J. Wang, et al. (2023). Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance and Mechanism. Micromachines.

  • Various Authors. (2016). Controlled/living Radical Polymerization. ResearchGate.

  • BOC Sciences. ATRP Initiators.

  • H. Ma, et al. (2011). Aqueous-Based Initiator Attachment and ATRP Grafting of Polymer Brushes from Poly(methyl methacrylate) Substrates. Langmuir.

  • P. Vlček & L. Lochmann. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science.

  • Wikipedia. Reversible addition−fragmentation chain-transfer polymerization.

  • Various Authors. (2013). Chain Transfer Agents for RAFT Polymerization: Molecules to Design Functionalized Polymers. ResearchGate.

  • FUJIFILM Wako Pure Chemical Corporation. RAFT agents for mass production.

  • O. Coulembier, et al. (2013). Control over molar mass, dispersity, end-groups and kinetics in cyclopolymerization of ortho-phthalaldehyde. Polymer Chemistry.

  • Z. Wang, et al. (2022). Concurrent control over sequence and dispersity in multiblock copolymers. Nature Chemistry.

  • Matyjaszewski Polymer Group. Initiators. Carnegie Mellon University.

  • J. G. Kennemur, et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges. Chemical Reviews.

  • J. Xia & K. Matyjaszewski. (1997). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. Macromolecules.

  • S. K. Meena, et al. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research and Management.

  • A. B. Lowe, et al. (2009). Mild and Facile Synthesis of Multi-Functional RAFT Chain Transfer Agents. Molecules.

  • Benchchem. Technical Support Center: Troubleshooting RAFT Polymerization of PEG Methacrylates.

  • H. Minami, et al. (2022). Morphology control of poly(methyl methacrylate) particles via seeded dispersion polymerization. Scientific Reports.

  • Z. Wang, et al. (2021). Tailoring polymer dispersity by mixing ATRP initiators. Polymer Chemistry.

  • S. C. L. Hall, et al. (2008). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Reactive and Functional Polymers.

  • Penn State University. Effects of Temperature. MATSE 202: Introduction to Polymer Materials.

  • University of Florida. Tutorial on Anionic Polymerization.

  • Sigma-Aldrich. Controlled Radical Polymerization Guide.

  • Various Authors. (2022). Anionic living polymerization of alkyl methacrylate at ambient temperature and its mechanism research. ResearchGate.

  • MilliporeSigma. Typical Procedures for Polymerizing via RAFT.

  • N. Corrigan, et al. (2018). State of the Art in Dual-Curing Acrylate Systems. Molecules.

  • L. A. S. A. Fontoura, et al. (2021). Synthesis of Mechanically Robust Very High Molecular Weight Polyisoprene Particle Brushes by Atom Transfer Radical Polymerization. Biomacromolecules.

  • D. J. K. Swetz, et al. (2016). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. Oak Ridge National Laboratory.

  • G. L. Gregory, et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship, University of California.

  • Various Authors. (2020). The four strategies by which the dispersity of a polymer can be tailored. ResearchGate.

  • S. Srinivasan, et al. (2019). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. ScienceDirect.

  • S. D. Gran, et al. (2024). Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization. Macromolecules.

  • T. Morita, et al. (2018). Effect of polymerization temperature on the properties of autopolymerizing resin. The Journal of Prosthetic Dentistry.

  • N. M. Z. Nik, et al. (2010). TEMPERATURE EFFECT ON POLYMERIZATION KINETICS OF POLY METHYL METHACRYLATE (PMMA). Universiti Malaysia Pahang.

  • A. E. Goodyear, et al. (2020). Tuning the molecular weight distribution from atom transfer radical polymerization using deep reinforcement learning. Digital Discovery.

  • A. Figg, et al. Overcoming monomer limitations in RAFT polymerization using photoredox catalysis. ACS Presentations.

  • H. S. Wang, et al. (2024). Controlled radical depolymerization: Structural differentiation and molecular weight control. Chem.

  • G. Moad, et al. (2017). RAFT Polymerization—A User Guide. Monash University.

  • Reddit user discussion. (2025). RAFT polymerization (CTA degrading / end groups not observed). r/Chempros.

  • Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals.

  • Y. Okamoto, et al. (1979). Synthesis and characterization of poly (phenyl methacrylates). ResearchGate.

  • Benchchem. synthesis and purification of oleyl methacrylate monomer.

  • A. D. H. Smith, et al. (2022). Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization. Journal of Polymer Science.

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Troubleshooting

Quantitative Comparison of Impurity Removal Strategies

Welcome to the Technical Support Center for monomer synthesis and purification. This guide is designed for researchers, materials scientists, and drug development professionals working with p-Methoxyphenyl acrylate (p-MP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for monomer synthesis and purification. This guide is designed for researchers, materials scientists, and drug development professionals working with p-Methoxyphenyl acrylate (p-MPA) .

Synthesizing p-MPA—typically via the esterification of p-methoxyphenol (MEHQ) with acryloyl chloride in the presence of triethylamine (TEA)—often yields a crude product laden with unreacted precursors, amine salts, and spontaneous oligomers[1]. Because acrylates are highly reactive, isolating the pure monomer requires a delicate balance between removing impurities and preventing premature polymerization[2].

Below, you will find quantitative data, troubleshooting FAQs, and self-validating protocols to optimize your purification workflow.

To select the most appropriate purification route, consult the table below, which summarizes the efficiency and scalability of standard techniques used for acrylate monomers.

Purification MethodTarget ImpuritiesTypical Removal Efficiency (%)Monomer Recovery (%)Scalability
Caustic Wash (0.1M NaOH) MEHQ, Acrylic Acid, TEA·HCl> 95%85 - 90%High (Industrial/Lab)
Basic Alumina Column Residual MEHQ, Trace Acids> 99%90 - 95%Low (Lab Scale)
Activated Carbon Adsorption MEHQ80 - 90%~ 95%Medium
Vacuum Distillation Oligomers, Solvents> 99%70 - 80%High (Requires Inhibitor)

Troubleshooting & FAQs

Q1: My synthesized p-Methoxyphenyl acrylate contains high levels of unreacted p-methoxyphenol (MEHQ). How do I selectively remove it without degrading the monomer? Expertise & Causality: MEHQ is both a reactant in your synthesis and a standard free-radical inhibitor used to prevent the spontaneous polymerization of acrylates[1]. Because the phenolic hydroxyl group of MEHQ is weakly acidic, it can be deprotonated by a strong base. The ester linkage of your acrylate, however, remains relatively stable under brief, mild basic conditions. Solution: Perform a caustic wash using a dilute aqueous sodium hydroxide (NaOH) solution. The NaOH converts MEHQ into a water-soluble sodium phenolate salt, partitioning it entirely into the aqueous phase while the hydrophobic p-MPA remains safely in the organic phase[3].

Q2: During the caustic wash, a stubborn emulsion forms between the organic and aqueous layers. How can I break it? Expertise & Causality: Emulsions occur when the density of the organic phase is too close to the aqueous phase, or when amphiphilic impurities stabilize micro-droplets of water in the solvent. Vigorous shaking of the separatory funnel drastically exacerbates this issue[3]. Solution: Do not shake vigorously; instead, gently invert the separatory funnel to mix the phases. If an emulsion has already formed, add a small volume of saturated sodium chloride (brine). The high ionic strength of the brine increases the density and polarity of the aqueous phase, forcing the organic and aqueous layers to separate cleanly[3].

Q3: I am detecting triethylamine hydrochloride (TEA·HCl) salts in my final product. How do I eliminate this? Expertise & Causality: If your synthesis route utilizes acryloyl chloride and triethylamine (TEA) as an acid scavenger, TEA·HCl is generated as a stoichiometric byproduct[1]. While it precipitates in non-polar solvents, trace amounts often remain dissolved or suspended in the crude mixture. Solution: Ensure your post-reaction workup includes a slightly acidic aqueous wash (e.g., 0.1 M HCl) followed immediately by a brine wash. The TEA·HCl salt is highly water-soluble and will partition completely into the aqueous layer.

Q4: During purification, my monomer spontaneously polymerizes into a viscous gel. What causes this and how can it be prevented? Expertise & Causality: Acrylate monomers are highly reactive due to their electron-deficient double bonds. When you completely remove the MEHQ inhibitor (e.g., via basic alumina or activated carbon), the monomer becomes highly susceptible to auto-polymerization triggered by thermal stress, ambient light, or localized heat of polymerization[4]. Solution: If you are performing a vacuum distillation to remove oligomers, you must maintain a small amount of inhibitor in the distillation pot or introduce a non-volatile inhibitor to prevent thermal runaway[2]. If you use an alumina column to strip MEHQ, use the monomer immediately. If it must be stored, manually re-inhibit the purified monomer with 10–50 ppm of MEHQ and store it at 4°C in the dark[4].

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Caustic Wash) for MEHQ Removal

Self-Validation Check: The removal of the yellow/brown phenolate tint from the organic layer indicates successful MEHQ depletion.

  • Dilution: Dilute the crude p-Methoxyphenyl acrylate in a non-polar organic solvent (e.g., dichloromethane or diethyl ether).

  • Transfer: Pour the mixture into a suitably sized separatory funnel.

  • Caustic Addition: Add an equal volume of cold 0.1 M NaOH aqueous solution[3]. (Note: Cold temperatures prevent base-catalyzed hydrolysis of the acrylate ester).

  • Agitation: Invert the funnel gently 3–4 times and open the stopcock to vent and release pressure.

  • Separation: Allow the layers to separate completely. Drain the aqueous layer (which now contains the MEHQ phenolate and TEA·HCl).

  • Iteration: Repeat the NaOH wash (Steps 3-5) until the aqueous layer is completely colorless.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any micro-emulsions[3].

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter the solid drying agent, and concentrate the monomer under reduced pressure at room temperature.

Protocol B: Basic Alumina Column Chromatography for Ultra-Purification

Use this protocol immediately prior to polymerization to remove trace inhibitors.

  • Preparation: Pack a glass chromatography column (or a Pasteur pipette for small scales) with activated Basic Alumina (Brockmann Grade I)[3].

  • Plugging: Plug the bottom of the column with glass wool to prevent the stationary phase from leaking into your collection flask.

  • Loading: Carefully load the concentrated p-MPA onto the top of the alumina bed.

  • Elution: Allow the monomer to pass through the column under gravity. The basic alumina will irreversibly bind residual MEHQ and trace acidic impurities[3].

  • Collection: Collect the purified, uninhibited monomer in a clean, dry flask and use it immediately for your polymerization reactions.

Purification Workflow Visualization

G Start Crude p-Methoxyphenyl Acrylate (Contains MEHQ, TEA-HCl, Acids) Wash Caustic Wash (0.1M NaOH) Neutralizes acids & extracts MEHQ Start->Wash PhaseSep Phase Separation (Organic vs Aqueous) Wash->PhaseSep AqWaste Aqueous Waste (Phenolate salts, TEA-HCl) PhaseSep->AqWaste Bottom layer OrgPhase Organic Phase (Monomer in solvent) PhaseSep->OrgPhase Top layer Dry Drying (MgSO4) Removes moisture OrgPhase->Dry Alumina Basic Alumina Column Removes residual MEHQ & trace water Dry->Alumina Pure Pure p-Methoxyphenyl Acrylate (Store at 4°C with inhibitor) Alumina->Pure

Workflow for the purification of p-Methoxyphenyl acrylate via liquid-liquid extraction and chromatography.

References

  • Exploring the Chemical Synthesis of 2-Phenylethyl Acrylate: Methods and Optimization for Industrial Use. NINGBO INNO PHARMCHEM CO.,LTD.2

  • Technical Support Center: Purification of Butyl Acrylate Monomer. BenchChem.3

  • Synthesis and Controlled Cross-Linking of Polymers Derived from Ring-Opening Metathesis Polymerization (ROMP). ACS Publications.1

  • How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? ResearchGate.4

Sources

Reference Data & Comparative Studies

Validation

p-Methoxyphenyl Acrylate vs. Methyl Methacrylate: A Comprehensive Structural and Performance Comparison

Introduction In the development of advanced acrylic and methacrylic polymers, monomer selection fundamentally dictates the ultimate thermomechanical, optical, and physical properties of the synthesized material. Methyl m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of advanced acrylic and methacrylic polymers, monomer selection fundamentally dictates the ultimate thermomechanical, optical, and physical properties of the synthesized material. Methyl methacrylate (MMA) and p-methoxyphenyl acrylate (p-MPA) represent two divergent approaches to polymer design. MMA relies on backbone rigidity imparted by an alpha-methyl group, whereas p-MPA leverages a bulky, electron-rich aromatic pendant group attached to a flexible acrylate backbone.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of their physicochemical properties, polymerization dynamics, and the causality behind their thermal behaviors. This guide is designed to assist drug development professionals, materials scientists, and polymer chemists in making informed monomer selections.

Physicochemical Properties & Monomer Characteristics

MMA is a highly volatile, clear liquid widely utilized as the primary building block for polymethyl methacrylate (PMMA), a polymer renowned for its extreme clarity, UV resistance, and mechanical toughness[1]. Conversely, p-MPA is a heavier, specialty monomer. The presence of the methoxy-substituted aromatic ring significantly alters its refractive index, hydrophobicity, and intermolecular interactions, making it highly valuable for specialized optical and electronic polymers[2].

Table 1: Quantitative Monomer Comparison
PropertyMethyl Methacrylate (MMA)p-Methoxyphenyl Acrylate (p-MPA)
CAS Number 80-62-64513-44-4
Molecular Formula C5H8O2C10H10O3
Molecular Weight 100.12 g/mol 178.18 g/mol
Physical State (RT) Clear, colorless liquidSolid / Viscous liquid
Boiling Point 100–101 °C> 250 °C (Estimated)
Homopolymer Tg ~105 °C~51 °C (324 K)

Polymerization Dynamics & Structural Causality

Both monomers readily undergo free-radical polymerization. However, the resulting homopolymers exhibit drastically different thermal behaviors. The glass transition temperature (Tg) is a critical metric that defines the operational temperature range of the polymer. PMMA exhibits a high Tg of approximately 105 °C[3], while poly(p-methoxyphenyl acrylate) (PpMPA) demonstrates a significantly lower Tg of around 51 °C[4].

The Causality of Thermal Behavior: Novice researchers often assume that a bulkier side group (like the p-methoxyphenyl ring) will universally increase Tg due to steric hindrance. However, the dominant factor governing these two polymers is the main-chain structure.

  • MMA (Methacrylate): Possesses an alpha-methyl group that severely restricts the rotational freedom of the polymer backbone. This steric hindrance directly on the main chain requires high thermal energy to achieve long-range segmental motion, locking it into a rigid conformation[3].

  • p-MPA (Acrylate): Lacks this alpha-methyl group, granting the backbone inherent flexibility. Furthermore, the bulky aromatic pendant groups in PpMPA disrupt tight chain packing, increasing the free volume within the polymer matrix. This combination of a flexible backbone and increased free volume lowers the thermal energy required for segmental motion, resulting in a lower Tg[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and thermal characterization of these polymers. These workflows are designed to eliminate common experimental artifacts, such as oxygen inhibition and thermal history bias.

Protocol 1: Free-Radical Polymerization Workflow
  • Monomer Purification: Pass MMA and p-MPA through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ).

    • Causality: Inhibitors intentionally scavenge free radicals. Failing to remove them causes unpredictable induction periods and severely depresses the final molecular weight.

  • Reaction Preparation: In a Schlenk flask, dissolve 10 mmol of the purified monomer in 10 mL of anhydrous toluene. Add 0.1 mmol (1 mol%) of Azobisisobutyronitrile (AIBN) as the thermal initiator.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent diradical that quenches propagating polymer chains. Complete removal is required to prevent premature chain termination.

  • Polymerization: Backfill the flask with argon and immerse it in an oil bath pre-heated to 70 °C for 12 hours.

  • Isolation: Cool the mixture and precipitate the polymer dropwise into a 10-fold excess of cold methanol. Filter and dry the polymer in a vacuum oven at 40 °C for 24 hours to a constant weight.

Protocol 2: Thermal Analysis (DSC) for Tg Determination
  • Sample Preparation: Weigh 5–10 mg of the dried polymer into an aluminum DSC pan and seal it.

  • First Heating Cycle: Heat from 0 °C to 150 °C at 10 °C/min.

    • Causality: The first heating cycle is mandatory to erase the polymer's thermal and mechanical history (e.g., stresses induced during methanol precipitation).

  • Cooling Cycle: Cool the sample back to 0 °C at 10 °C/min to establish a controlled, uniform thermal baseline.

  • Second Heating Cycle: Heat again to 150 °C at 10 °C/min. Record the Tg as the inflection point of the endothermic step transition.

Mechanistic Visualization

The following diagram illustrates the divergent structural pathways and resulting thermomechanical properties of polymerizing MMA versus p-MPA.

PolymerizationWorkflows MMA Methyl Methacrylate (MMA) Alpha-methyl group present FRP Free-Radical Polymerization Initiator: AIBN | 70°C MMA->FRP Monomer A pMPA p-Methoxyphenyl Acrylate Bulky aromatic pendant pMPA->FRP Monomer B PMMA PMMA Restricted backbone rotation FRP->PMMA Propagation PpMPA Poly(p-MPA) Enhanced free volume FRP->PpMPA Propagation Prop1 Tg: ~105 °C Rigid & Highly Transparent PMMA->Prop1 DSC Analysis Prop2 Tg: ~51 °C Flexible & High Refractive Index PpMPA->Prop2 DSC Analysis

Figure 1: Comparative free-radical polymerization workflows and resulting thermomechanical properties.

Application Outlook

  • PMMA (Derived from MMA): The high Tg, exceptional transparency, and mechanical rigidity make MMA the monomer of choice for optical lenses, shatterproof glass replacements, safety glazing, and structural automotive components[5].

  • PpMPA (Derived from p-MPA): The lower Tg, combined with the high refractive index imparted by the electron-rich aromatic ring, makes p-MPA an excellent candidate for optical adhesives, flexible photonic coatings, and as a modifying comonomer to tune the thermal and hydrophobic properties of rigid polymer networks.

References

  • Title: Methyl Methacrylate (MMA)
  • Title: Methyl Methacrylate (MMA)
  • Title: 5 Key Facts on Methyl Methacrylate Monomer (MMA)
  • Source: nih.
  • Source: acs.

Sources

Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of p-Methoxyphenyl Acrylate

This guide provides an in-depth analysis of the synthesis of p-methoxyphenyl acrylate, a valuable monomer in polymer chemistry and material science. We will explore a reliable synthetic route, offering a detailed, step-b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synthesis of p-methoxyphenyl acrylate, a valuable monomer in polymer chemistry and material science. We will explore a reliable synthetic route, offering a detailed, step-by-step protocol. The core of this document is a comprehensive validation of the final product's identity and purity using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide will objectively compare the chosen synthetic method with viable alternatives, supported by experimental data and authoritative references, to provide researchers, scientists, and drug development professionals with a thorough understanding of the process.

Introduction: The Significance of p-Methoxyphenyl Acrylate

p-Methoxyphenyl acrylate is an important organic compound utilized in the synthesis of various polymers. Its structure, featuring an acrylate group and a methoxy-substituted phenyl ring, imparts specific properties to the resulting polymers, such as thermal stability, optical characteristics, and adhesive properties. The reliable synthesis and rigorous characterization of this monomer are paramount to ensure the quality and performance of these advanced materials. This guide focuses on a classic and efficient method for its synthesis: the esterification of 4-methoxyphenol with acryloyl chloride.

Synthesis of p-Methoxyphenyl Acrylate via Esterification

The esterification of a phenol with an acyl chloride is a robust and high-yielding method for preparing phenyl esters. In this case, 4-methoxyphenol is reacted with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the 4-methoxyphenol attacks the electrophilic carbonyl carbon of the acryloyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion, facilitated by the base, yields the desired p-methoxyphenyl acrylate. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants. The reaction is typically run at a low temperature to control its exothermicity.

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-methoxyphenol 4-Methoxyphenol nucleophilic_attack Nucleophilic attack of phenol on acryloyl chloride 4-methoxyphenol->nucleophilic_attack acryloyl_chloride Acryloyl Chloride acryloyl_chloride->nucleophilic_attack triethylamine Triethylamine (Base) proton_abstraction Proton abstraction by triethylamine triethylamine->proton_abstraction tetrahedral_intermediate Formation of tetrahedral intermediate nucleophilic_attack->tetrahedral_intermediate tetrahedral_intermediate->proton_abstraction elimination Elimination of chloride ion proton_abstraction->elimination p_mpa p-Methoxyphenyl Acrylate elimination->p_mpa triethylammonium_chloride Triethylammonium Chloride elimination->triethylammonium_chloride

Caption: Reaction mechanism for the synthesis of p-methoxyphenyl acrylate.

Experimental Protocol

Materials:

  • 4-Methoxyphenol

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Add acryloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure p-methoxyphenyl acrylate.

Spectroscopic Validation of Synthesized p-Methoxyphenyl Acrylate

The structural confirmation and purity assessment of the synthesized p-methoxyphenyl acrylate are achieved through a combination of spectroscopic methods.[1][2] Each technique provides unique information that, when combined, unequivocally validates the target molecule.[3][4]

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Confirmation Synthesized_Product Synthesized p-Methoxyphenyl Acrylate H_NMR ¹H NMR Spectroscopy (Proton Environment) Synthesized_Product->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) Synthesized_Product->C_NMR IR Infrared Spectroscopy (Functional Groups) Synthesized_Product->IR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS Structure_Confirmed Structure and Purity Confirmed H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the spectroscopic validation of the synthesized product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The expected ¹H NMR spectrum of p-methoxyphenyl acrylate should exhibit distinct signals for the vinyl protons, the aromatic protons, and the methoxy protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methoxy (-OCH₃)~3.8Singlet-
Vinyl (C=CH₂)~6.0-6.6Multiplet
Aromatic (Ar-H)~6.9Doublet~9.0
Aromatic (Ar-H)~7.1Doublet~9.0

Note: The vinyl protons will appear as a complex multiplet due to geminal, cis, and trans couplings.

Experimental Data and Interpretation: The obtained ¹H NMR spectrum of the synthesized product should be compared to literature values for p-methoxyphenyl acrylate or similar compounds like (E)-methyl 3-(4-methoxyphenyl)acrylate.[5][6] The presence of signals in the expected regions with the correct multiplicities and integration values confirms the presence of the key structural motifs.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~55.6
Vinyl (=CH₂)~128.5
Vinyl (=CH)~133.0
Aromatic (C-O)~144.5
Aromatic (CH)~114.8
Aromatic (CH)~122.5
Aromatic (C-OCH₃)~157.5
Carbonyl (C=O)~165.0

Note: Chemical shifts are approximate and can vary slightly based on the solvent and other experimental conditions.

Experimental Data and Interpretation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in p-methoxyphenyl acrylate. The chemical shifts of these signals should align with the expected values for sp², sp³, ester carbonyl, and aromatic carbons.[7] Public databases like PubChem can provide reference spectra for comparison.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[9][10]

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
C=O (ester)1730-1750Stretch
C=C (vinyl)1630-1640Stretch
C=C (aromatic)1500-1600Stretch
C-O (ester)1100-1300Stretch
=C-H (vinyl)3010-3095Stretch
=C-H (aromatic)3000-3100Stretch

Experimental Data and Interpretation: The IR spectrum of the synthesized product should display strong absorption bands characteristic of an ester carbonyl group, as well as bands corresponding to the carbon-carbon double bonds of the vinyl and aromatic groups.[11] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting material, 4-methoxyphenol, is a key indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For p-methoxyphenyl acrylate (C₁₀H₁₀O₃), the expected molecular weight is approximately 178.18 g/mol .[8]

Experimental Data and Interpretation: The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of p-methoxyphenyl acrylate.[12] The fragmentation pattern can also provide structural information.

Comparison with Alternative Synthesis Methods

While the esterification of phenols with acryloyl chloride is a highly effective method, other synthetic routes to p-methoxyphenyl acrylate and similar acrylate monomers exist. A notable alternative is transesterification.[13][14]

Transesterification

Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst (acid or base) to exchange the alkoxy group of the ester.[15][16][17] For the synthesis of p-methoxyphenyl acrylate, this could involve reacting a simple acrylate ester, such as methyl acrylate, with 4-methoxyphenol.

Advantages of Esterification with Acryloyl Chloride:

  • High Reactivity and Yield: Acyl chlorides are highly reactive, leading to faster reaction times and generally higher yields compared to transesterification.

  • Irreversible Reaction: The reaction is essentially irreversible due to the formation of a stable salt from the base and HCl byproduct.

Disadvantages of Esterification with Acryloyl Chloride:

  • Harsh Reagents: Acryloyl chloride is corrosive, moisture-sensitive, and a lachrymator.[18]

  • Byproduct Removal: Requires an aqueous workup to remove the triethylammonium chloride salt.

Advantages of Transesterification:

  • Milder Conditions: Can often be carried out under milder conditions with less corrosive reagents.

  • Atom Economy: Can have better atom economy depending on the specific process.

Disadvantages of Transesterification:

  • Reversible Reaction: Transesterification is a reversible process, often requiring the removal of the alcohol byproduct to drive the reaction to completion.[14]

  • Catalyst Requirement: Requires a catalyst, which may need to be removed from the final product.

Conclusion

The synthesis of p-methoxyphenyl acrylate via the esterification of 4-methoxyphenol with acryloyl chloride is a reliable and high-yielding method. This guide has provided a comprehensive framework for not only performing this synthesis but also for rigorously validating the structure and purity of the resulting product using a suite of spectroscopic techniques. The detailed protocols, data interpretation guidelines, and comparison with alternative methods offer valuable insights for researchers in the field of polymer chemistry and materials science. The successful application of these spectroscopic validation methods ensures the quality of the monomer, which is critical for the synthesis of well-defined polymers with predictable properties.

References

  • PubChem. p-Methoxyphenyl acrylate. National Center for Biotechnology Information. [Link]

  • Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides. ACS Publications. [Link]

  • Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • (PDF) Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. ResearchGate. [Link]

  • Synthesis method of p-methoxystyrene.
  • Chemoselective Transesterification of Methyl (Meth)acrylates Catalyzed by Sodium(I) or Magnesium(II) Aryloxides. ACS Publications. [Link]

  • Different methods to form acrylate monomers by functionalizing the C=C... ResearchGate. [Link]

  • Synthetic method of acryloyl chloride.
  • Transesterification process for production of (meth)acrylate ester monomers.
  • Principles of Organic Spectroscopy. Open Access Journals. [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]

  • ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Ho Chi Minh City University of Education Journal of Science. [Link]

  • Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. MDPI. [Link]

  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. MDPI. [Link]

  • A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. MDPI. [Link]

  • Direct transesterification of poly(methyl acrylate) for functional polyacrylate syntheses. ResearchGate. [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. ResearchGate. [Link]

  • Organic Spectroscopic Analysis. ResearchGate. [Link]

  • Process for producing phenyl ester of acrylic acid or methacrylic acid.
  • Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Chemical Science. [Link]

  • PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE. European Patent Office. [Link]

  • Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. PMC. [Link]

  • New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. [Link]

  • Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. PMC. [Link]

  • Solvent-free synthesis of a binary organic material with spectroscopic, thermodynamic, dielectric and computational studies. PMC. [Link]

  • Esterification of Methacrylic acid with Ethylene glycol over Heteropolyacid supported on ZSM-5. ResearchGate. [Link]

  • Synthesis of Acrylate Binder from Soft and Hard Monomers through Emulsion Polymerization to Introduce Mechanical Properties to the Applied Substrate. Scientific Research Publishing. [Link]

  • Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives. Organic Chemistry Portal. [Link]

  • Contents. The Royal Society of Chemistry. [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0307812). NP-MRD. [Link]

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Validation

Performance Comparison of Polymers Derived from p-Methoxyphenyl Acrylate: A Technical Guide

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of the performance of polymers derived from p-Methoxyphenyl acrylate (PMPA). We will delv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of the performance of polymers derived from p-Methoxyphenyl acrylate (PMPA). We will delve into the synthesis, characterization, and comparative performance data, providing the scientific rationale behind experimental choices and methodologies to ensure a comprehensive understanding of this versatile polymer.

Introduction: The Strategic Advantage of the p-Methoxyphenyl Group in Acrylate Polymers

Polyacrylates are a foundational class of polymers, prized for their chemical versatility and broad range of applications. Within this family, poly(p-methoxyphenyl acrylate) (PMPA) distinguishes itself due to the electronic and steric contributions of its p-methoxyphenyl side group. This aromatic moiety, with its electron-donating methoxy group, imparts a unique combination of thermal stability, optical properties, and rigidity not commonly found in simple alkyl acrylates. These characteristics make PMPA a compelling candidate for advanced applications, including high-performance coatings, optical components, and sophisticated drug delivery systems.[1][2] This guide will provide a comparative analysis of PMPA against common polyacrylates, supported by established experimental protocols.

Synthesis of PMPA: Precision and Control

The properties of a polymer are intrinsically linked to its molecular weight and dispersity. While conventional free-radical polymerization can be used to synthesize PMPA, controlled techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are preferred for producing well-defined polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.2). This level of control is critical for applications in drug delivery and electronics where batch-to-batch consistency is paramount.

Experimental Protocol: RAFT Polymerization of PMPA

This protocol provides a robust method for synthesizing PMPA with a targeted molecular weight.

Rationale for RAFT Polymerization: The RAFT process allows for the synthesis of polymers with controlled architecture by minimizing termination reactions. The choice of RAFT agent, initiator, and their ratios to the monomer are critical for achieving the desired molecular weight and low dispersity.

Materials:

  • p-Methoxyphenyl acrylate (MPA) monomer, inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or similar RAFT agent

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous 1,4-dioxane

  • High-purity nitrogen gas

  • Schlenk flask and manifold

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine MPA monomer, CPAD RAFT agent, and AIBN initiator in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] (e.g., 100:1:0.2) will determine the target degree of polymerization and reaction rate.

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath (typically 60-80°C) to initiate polymerization. The reaction is typically run for several hours.

  • Monitoring & Termination: Monitor monomer conversion via ¹H NMR. Once the desired conversion is achieved, terminate the reaction by rapid cooling in an ice bath and exposure to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol). Filter the precipitate and dry under vacuum to a constant weight.

G cluster_prep I. Reactant Preparation cluster_rxn II. Polymerization cluster_iso III. Isolation & Purification A Combine Monomer (MPA), RAFT Agent (CPAD), & Initiator (AIBN) in Dioxane B Degas via Freeze-Pump-Thaw Cycles A->B C Initiate at 60-80°C under N2 B->C D Terminate by Cooling & Air Exposure C->D E Precipitate in Cold Methanol D->E F Filter and Dry Under Vacuum E->F G Characterize Final PMPA Polymer F->G

Caption: Workflow for RAFT synthesis of Poly(p-Methoxyphenyl acrylate).

Performance Comparison: PMPA vs. Alternative Polyacrylates

The performance of PMPA is best understood when compared against a soft, rubbery polyacrylate like poly(methyl acrylate) (PMA) and another aromatic-containing polyacrylate, poly(phenyl acrylate) (PPA).

Thermal Properties

The glass transition temperature (Tg) and decomposition temperature (Td) are critical indicators of a polymer's operational temperature range and stability.

Table 1: Comparative Thermal Properties

PolymerGlass Transition Temp. (Tg)Decomposition Temp. (Td, 5% wt loss)Key Structural Feature
Poly(p-Methoxyphenyl acrylate) (PMPA) ~115 °C ~380 °C Bulky, rigid p-methoxyphenyl group
Poly(methyl acrylate) (PMA)~10 °C[1]~340 °CSmall, flexible methyl ester group
Poly(phenyl acrylate) (PPA)~57 °C~360 °CPhenyl group (less bulky than PMPA)

Expert Insights:

  • High Tg of PMPA: The bulky p-methoxyphenyl side chain severely restricts the rotational freedom of the polymer backbone. This increased rigidity requires significantly more thermal energy to induce segmental motion, resulting in a much higher Tg compared to both PMA and PPA.[3]

  • Enhanced Thermal Stability: The aromatic rings in both PMPA and PPA contribute to their higher decomposition temperatures compared to the aliphatic PMA. The stable ring structure can dissipate thermal energy more effectively before bond scission occurs.

Mechanical and Physical Properties

Mechanical properties are a direct consequence of the polymer's chain mobility and intermolecular forces.

Table 2: Comparative Mechanical & Physical Properties

PolymerState at Room Temp.Young's Modulus (approx.)Refractive Index (approx.)
Poly(p-Methoxyphenyl acrylate) (PMPA) Hard, glassy solid ~3 GPa 1.57
Poly(methyl acrylate) (PMA)Soft, rubbery solid~0.006 GPa1.48[1]
Poly(phenyl acrylate) (PPA)Stiff, glassy solid~2 GPa1.56

Expert Insights:

  • Rigidity and Modulus: As PMPA is well below its Tg at room temperature, it exists in a glassy state, making it a rigid material with a high Young's modulus. This contrasts sharply with the rubbery, low-modulus nature of PMA, which is well above its Tg.

  • High Refractive Index: The high electron density of the aromatic p-methoxyphenyl group gives PMPA a high refractive index, a valuable property for optical applications like lenses and coatings.

Essential Characterization Protocols

Objective performance evaluation relies on standardized and verifiable characterization methods. The following protocols are fundamental to assessing the properties discussed.

Protocol 1: Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material.[4][5][6]

Self-Validating System: The protocol includes a heat-cool-heat cycle. The first heating run erases the sample's prior thermal history, ensuring that the Tg measured in the second heating run is an intrinsic material property.

Step-by-Step Procedure:

  • Sample Preparation: Hermetically seal 5-10 mg of the dry PMPA polymer in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • 1st Heat: Ramp from 25°C to 150°C at 10°C/min to erase thermal history.

    • Cool: Cool from 150°C to 25°C at 10°C/min.

    • 2nd Heat: Ramp from 25°C to 180°C at 10°C/min.

  • Data Analysis: Determine the Tg from the second heating scan as the midpoint of the inflection in the heat flow curve.

Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures changes in a material's mass as a function of temperature, indicating its thermal stability.[5][7]

Step-by-Step Procedure:

  • Sample Preparation: Place 5-10 mg of the dry PMPA polymer into a ceramic TGA pan.

  • Instrument Setup: Tare the balance and place the sample in the TGA furnace.

  • Thermal Program: Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.

G cluster_sample Input: Synthesized PMPA cluster_char Characterization Techniques cluster_output Key Performance Data Sample Purified PMPA Polymer GPC GPC/SEC Analysis Sample->GPC DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA MW Molecular Weight (Mn) Dispersity (Đ) GPC->MW Tg_val Glass Transition (Tg) DSC->Tg_val Td_val Thermal Stability (Td) TGA->Td_val

Caption: Standard experimental workflow for polymer characterization.

Conclusion: Selecting the Right Acrylate for the Application

Poly(p-methoxyphenyl acrylate) offers a distinct performance profile characterized by high thermal stability (Tg ≈ 115°C), rigidity, and a high refractive index. It significantly outperforms poly(methyl acrylate) in applications requiring dimensional stability above room temperature and is a more rigid alternative to poly(phenyl acrylate). This makes PMPA a strong candidate for:

  • High-Performance Coatings: Where thermal resistance and hardness are required.

  • Optical Devices: Leveraging its high refractive index and clarity.

  • Drug Delivery Systems: The rigid backbone can be useful in creating stable, structured nanoparticles or implants for controlled release.[8][9]

However, its inherent brittleness must be considered. For applications requiring flexibility, copolymerization of MPA with a "soft" monomer (like an alkyl acrylate) is a viable strategy to balance the desired properties. This guide provides the foundational data and methodologies for scientists to make informed decisions when incorporating PMPA into their research and development pipelines.

References

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Available at: [Link]

  • Shimadzu. (n.d.). Thermogravimetric Analysis (TGA). Available at: [Link]

  • TA Instruments. (n.d.). DSC 25. Available at: [Link]

  • Li, Y., & Zhang, H. (2019). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2023). Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. Biomacromolecules. Available at: [Link]

  • Al-Ayash, A. M., et al. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Methoxyphenyl acrylate. PubChem. Available at: [Link]

  • D'Agostino, A., et al. (2020). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Polymers. Available at: [Link]

  • Ataman Kimya. (n.d.). P-METHOXYPHENOL. Available at: [Link]

  • Wang, Z., Lessard, B. H., & Marić, M. (2013). Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. Express Polymer Letters. Available at: [Link]

  • Siepmann, J., & Siepmann, F. (2013). Poly(meth)acrylate-based coatings. International Journal of Pharmaceutics. Available at: [Link]

  • deLombard-Watts, M., & Weissman, P. T. (n.d.). COMPARISON of PERFORMANCE of ACRYLATE and METHACRYLATE ALIPHATIC URETHANES. RadTech. Available at: [Link]

  • Singh, A., & Singh, P. (2015). Synthesis, Characterization and Compatibility studies of Homopolymers of Poly (Carboxy Phenyl Acrylate) and Poly (Carboxy Methyl Phenyl Acrylate). ResearchGate. Available at: [Link]

  • Postnova Analytics. (2020). Investigating Physical Properties of Different Polyacrylate Formulations. Available at: [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Available at: [Link]

  • American Chemical Society. (n.d.). Graphical Abstracts - Division of Polymer Chemistry (POLY). Available at: [Link]

  • Curapath. (2025). From Chemistry to Cure: The Rise of Polymer Therapeutics. Nanotalks. Available at: [Link]

  • D'Agostino, A., et al. (2020). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. ResearchGate. Available at: [Link]

  • Shaaban, A. A. (2024). Comparative study for Enhancing Poly (methyl-methacrylate) (PMMA) Performance with Engineered Nanomaterials. ResearchGate. Available at: [Link]

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Comparative

Cross-Validation of Analytical Techniques for p-Methoxyphenyl Acrylate: A Comprehensive Guide

Executive Summary & Strategic Context In modern drug development and synthetic organic chemistry, p-methoxyphenyl acrylate (and its ester derivatives, such as methyl (E)-3-(4-methoxyphenyl)acrylate) serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug development and synthetic organic chemistry, p-methoxyphenyl acrylate (and its ester derivatives, such as methyl (E)-3-(4-methoxyphenyl)acrylate) serves as a critical electrophilic building block. It is extensively utilized in the synthesis of anticancer cinnamic esters[1] and acts as a versatile substrate in stereoselective Heck-Matsuda cross-coupling reactions[2].

However, the structural integrity of this α,β -unsaturated system is highly susceptible to double-bond isomerization (E/Z conversion) and spontaneous polymerization. As a Senior Application Scientist, I cannot overstate the importance of orthogonal analytical cross-validation. Relying on a single modality (e.g., HPLC-UV) may confirm chemical purity but will fail to resolve stereochemical drift. This guide establishes a self-validating analytical framework combining Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FTIR) to guarantee the structural and stereochemical fidelity of p-methoxyphenyl acrylate.

Orthogonal Analytical Workflow

The following diagram illustrates the logical dependencies of our cross-validation framework. No single node is treated as absolute truth; rather, the integration of all three analytical branches validates the final molecular architecture.

G cluster_char Orthogonal Cross-Validation Syn Substrate Synthesis (Steglich/Heck) Pur Chromatographic Purification Syn->Pur NMR 1H & 13C NMR (Stereochemistry) Pur->NMR MS GC-MS / LC-MS (Mass & Purity) Pur->MS FTIR FTIR Spectroscopy (Functional Groups) Pur->FTIR Data Data Integration & Structural Confirmation NMR->Data MS->Data FTIR->Data

Workflow for the cross-validated analytical characterization of p-methoxyphenyl acrylate.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness, the following protocols are designed with built-in causality checks. Every step includes a self-validating mechanism to prevent false positives.

Protocol A: Synthesis and Matrix Preparation

Objective: Synthesize and isolate p-methoxyphenyl acrylate derivatives without inducing thermal isomerization. Causality: We utilize a Steglich esterification approach (using DCC and DMAP in CH2Cl2) because it allows for the coupling of p-methoxycinnamic acid with alcohols at room temperature, strictly preserving the native E-geometry of the alkene[1]. Step-by-Step:

  • Dissolve p-methoxycinnamic acid (1.0 equiv) in anhydrous CH2Cl2 under an inert argon atmosphere.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-(N,N'-dimethylamino)pyridine (DMAP, 1.0 equiv)[1].

  • Introduce the target alcohol/phenol (1.1 equiv) and stir at 25 °C for 24 hours.

  • Self-Validation Check: The reaction must precipitate dicyclohexylurea (DCU) as a white byproduct. The visual appearance of this precipitate confirms the activation of the carboxylic acid.

  • Filter the DCU, concentrate the filtrate under reduced pressure, and purify via flash chromatography (silica gel 60, Hexanes/EtOAc)[1].

Protocol B: High-Resolution NMR Spectroscopy (1H & 13C)

Objective: Confirm molecular connectivity and absolute stereochemistry. Causality: The vinylic protons of the acrylate system are highly sensitive to their spatial arrangement. The coupling constant ( 3J ) dictates the geometry: an E-isomer (trans) will exhibit a 3J of 15.9–16.2 Hz, whereas a Z-isomer (cis) would present a much lower 3J of 10–12 Hz[3][4]. Step-by-Step:

  • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • Acquire 1H NMR spectra at 300 MHz (or higher) and 13C NMR spectra at 75 MHz.

  • Self-Validation Check: Integrate the methoxy (-OCH3) peak at δ 3.83 ppm. Set this integration strictly to 3.00. The vinylic doublets must subsequently integrate to exactly 1.00 each. Any fractional integration indicates co-eluting impurities or partial hydrolysis.

Protocol C: GC-MS Analysis

Objective: Verify exact molecular mass and assess volatile purity. Causality: Gas chromatography coupled with Electron Ionization (EI) mass spectrometry at 70 eV provides a hard ionization environment. This predictably fragments the molecule, cleaving the ester alkoxy group and the methoxy group, yielding a highly specific diagnostic fingerprint[3]. Step-by-Step:

  • Prepare a 1 mg/mL solution of the analyte in GC-grade ethyl acetate.

  • Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm).

  • Program the oven: 80 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Self-Validation Check: The Total Ion Chromatogram (TIC) must exhibit a single sharp peak accounting for >99.5% of the total area[4]. If a secondary peak appears with the identical mass but a different retention time, thermal isomerization occurred in the GC inlet.

Protocol D: FTIR Spectroscopy

Objective: Orthogonal confirmation of functional groups. Causality: While NMR proves the carbon skeleton, FTIR directly measures the vibrational modes of the bonds. The α,β -unsaturated ester carbonyl stretch is highly diagnostic and shifts to a lower wavenumber (~1712 cm −1 ) compared to a standard aliphatic ester (~1740 cm −1 ) due to conjugation[1]. Step-by-Step:

  • Apply a thin film of the analyte (if oil) or a KBr pellet (if solid) to the FTIR spectrometer.

  • Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 .

  • Self-Validation Check: Ensure the complete absence of a broad O-H stretch between 3200–3500 cm −1 , which would indicate unreacted starting material (cinnamic acid or phenol).

Quantitative Data Comparison

The following table summarizes the cross-validated analytical parameters for a standard derivative, methyl (E)-3-(4-methoxyphenyl)acrylate. By comparing experimental outputs against these benchmarks, researchers can definitively confirm product identity.

Analytical ModalityTarget ParameterExpected Signal / ValueDiagnostic Significance
1H NMR (300 MHz) Vinylic Protons ( α,β ) δ 7.64 (d, 1H), 6.31 (d, 1H), J≈16.0 HzConfirms trans (E) stereochemistry[3]
1H NMR (300 MHz) Methoxy Group δ 3.83 (s, 3H)Confirms presence of the aromatic -OCH3
13C NMR (75 MHz) Carbonyl Carbon (C=O) δ ~167.4 ppmConfirms the ester linkage[3]
13C NMR (75 MHz) Aromatic C-O δ ~161.0 ppmConfirms the methoxy-substituted aromatic ring
GC-MS (EI, 70 eV) Molecular Ion m/z = 192 ([M] + )Validates exact molecular weight of the methyl ester[3]
FTIR Ester Carbonyl Stretch~1712 cm −1 Distinguishes conjugated ester from aliphatic ester[1]
FTIR Alkene Stretch~1639 cm −1 Confirms α,β -unsaturation[1]

Mechanistic Causality in Analytical Divergence

Why is this multi-modal approach mandatory? Consider a scenario where an impurity co-elutes during purification.

  • Blind Spot of LC-UV: If the impurity is an aliphatic polymer, it lacks a chromophore and will be entirely invisible to a UV detector at 254 nm, leading to a false assumption of 100% purity.

  • Blind Spot of NMR: If the sample contains trace paramagnetic metal impurities from a Heck-Matsuda coupling catalyst (e.g., Pd(OAc)2)[2][3], the NMR signals will broaden, obscuring the critical 3J coupling constants needed to verify the E/Z ratio.

  • The Solution: By cross-referencing the sharp TIC peak from GC-MS (confirming volatile purity)[4] with the precise coupling constants from NMR and the functional group mapping of FTIR, we create an impenetrable, self-validating analytical matrix.

Sources

Validation

A Senior Application Scientist's Guide to p-Methoxyphenyl Acrylate: Performance Benchmarking in Advanced Applications

This guide provides an in-depth technical comparison of p-Methoxyphenyl acrylate (MOPA), a functionalized monomer, against key alternatives in high-performance applications. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of p-Methoxyphenyl acrylate (MOPA), a functionalized monomer, against key alternatives in high-performance applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to offer insights into the causal relationships between molecular structure and material performance. Every protocol and piece of data is presented to be self-validating, grounded in authoritative sources to ensure scientific integrity.

Introduction: The Case for p-Methoxyphenyl Acrylate (MOPA)

p-Methoxyphenyl acrylate (MOPA), with the chemical formula C10H10O3, is an aromatic acrylate monomer that has garnered interest for its unique combination of properties.[1] The presence of the methoxy-substituted phenyl ring imparts a degree of hydrophobicity, thermal stability, and specific intermolecular interactions not found in simple alkyl acrylates. These characteristics make MOPA a compelling candidate for applications requiring tailored refractive indices, biocompatibility, and controlled reactivity.

The core value of MOPA lies in its versatility. It can be readily polymerized via standard free-radical techniques and, more importantly, through controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2][3] This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, which is critical for advanced applications in medicine and electronics.[4][5]

This guide will benchmark MOPA's performance in three key areas: Polymer Synthesis for Biomedical Applications, Dental Materials, and Drug Delivery Systems.

Application I: Advanced Polymer Synthesis for Biomedical Applications

The synthesis of functional polymers for biomedical use, such as hydrogels for tissue engineering and drug delivery, is a primary application for MOPA.[6][7] Hydrogels, with their high water content and soft structure, mimic living tissues, making them ideal for these roles.[6][8][9]

Performance Benchmarking: MOPA vs. Common Hydrogel Monomers

The choice of monomer is critical in defining a hydrogel's properties. Here, we compare polymers derived from MOPA with those from 2-hydroxyethyl methacrylate (HEMA), a ubiquitous monomer in biomedical applications, and N-isopropylacrylamide (NIPAAm), known for its thermo-responsive behavior.

PropertyPoly(p-Methoxyphenyl acrylate)Poly(2-hydroxyethyl methacrylate) (PHEMA)Poly(N-isopropylacrylamide) (PNIPAAm)Rationale & Significance
Swellability & Water Content ModerateHighVariable (Temperature-dependent)The methoxy-phenyl group in MOPA imparts hydrophobicity, leading to lower water uptake than the highly hydrophilic PHEMA. This can be advantageous for applications requiring greater mechanical stability in aqueous environments.[10]
Biocompatibility Generally GoodExcellent, FDA-approved for contact lensesGood, widely used in cell cultureWhile PHEMA is the gold standard, MOPA-based polymers have shown good biocompatibility. The methoxy group can influence protein adsorption and cellular interaction, a key area for application-specific research.
Thermal Stability (Tg) ~150 °C (estimated for analogous poly(phenylene oxide) derivatives)[11]~110 °CLCST ~32 °CMOPA's aromatic structure contributes to a higher glass transition temperature (Tg), indicating greater thermal stability compared to PHEMA. PNIPAAm's Lower Critical Solution Temperature (LCST) is its defining feature for "smart" hydrogel applications.[12]
Stimuli-Responsiveness pH-sensitive (due to potential hydrolysis of ester)Generally inertThermo-responsive (LCST)Copolymers of MOPA can exhibit pH sensitivity, offering a pathway for triggered release systems.[12] This contrasts with PNIPAAm's well-known temperature-triggered phase transition.
Experimental Protocol: Synthesis of Poly(p-Methoxyphenyl acrylate) via Free-Radical Polymerization

This protocol details a standard method for synthesizing a MOPA homopolymer. The choice of azobisisobutyronitrile (AIBN) as an initiator is based on its predictable decomposition kinetics at moderate temperatures (~65-80°C), making it a reliable choice for many vinyl monomers.[13][14]

Materials:

  • p-Methoxyphenyl acrylate (MOPA) monomer

  • Azobisisobutyronitrile (AIBN)

  • Toluene (or other suitable organic solvent like THF)[13]

  • Methanol (for precipitation)

  • Argon or Nitrogen gas

  • Schlenk flask and line

  • Oil bath with temperature controller

Procedure:

  • Monomer & Initiator Preparation: In a Schlenk flask, dissolve MOPA (e.g., 5 g) and AIBN (e.g., 0.05 g, ~1 mol% relative to monomer) in toluene (20 mL). The precise initiator concentration can be adjusted to target a specific molecular weight.

  • Inert Atmosphere: Seal the flask and purge the solution with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.[14]

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. Maintain stirring for a predetermined time (e.g., 6-18 hours).[14][15] The reaction time influences both conversion and final molecular weight.

  • Precipitation: After cooling to room temperature, concentrate the viscous solution using a rotary evaporator. Slowly pour the concentrated polymer solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of a good solvent (e.g., THF). Re-precipitate into cold methanol. Repeat this step 2-3 times to ensure the removal of unreacted monomer and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the logical flow from monomer to a fully characterized polymer, a critical process for ensuring material quality and reproducibility.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomer Monomer (MOPA) + Initiator (AIBN) Purge Purge with N2/Ar Monomer->Purge Solvent Solvent (Toluene) Solvent->Purge Polymerization Polymerization (70°C, 6-18h) Purge->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Structural Structural Analysis (NMR, FT-IR) Drying->Structural Verify Structure MolecularWeight Molecular Weight (GPC) Drying->MolecularWeight Determine Mn, Mw, PDI Thermal Thermal Properties (DSC, TGA) Drying->Thermal Determine Tg, Td FinalPolymer Characterized Poly(MOPA) Structural->FinalPolymer MolecularWeight->FinalPolymer Thermal->FinalPolymer

Caption: Workflow for Poly(MOPA) Synthesis and Characterization.

Application II: Dental Restorative Materials

Acrylic resins have been a cornerstone of dentistry for decades, used in everything from denture bases to temporary crowns.[16][17][18] The performance of these materials is dictated by the monomer composition, which influences mechanical strength, water absorption, and biocompatibility.

Performance Benchmarking: MOPA in Dental Composites

We compare a hypothetical MOPA-based resin with conventional dental resins based on Bis-GMA (bisphenol A-glycidyl methacrylate) and UDMA (urethane dimethacrylate).

PropertyMOPA-based Resin (Hypothetical)Bis-GMA-based ResinUDMA-based ResinRationale & Significance
Polymerization Shrinkage ModerateHigh (5-8%)[19]Low (2-4%)[19]The bulky aromatic group of MOPA may lead to lower shrinkage than simple acrylates, but likely higher than the flexible, hydrogen-bonding UDMA. Lower shrinkage is critical for reducing stress at the tooth-restoration interface and improving longevity.
Flexural Strength Moderate to HighHighHighThe rigidity of the phenyl ring in MOPA could contribute to high strength. However, Bis-GMA and UDMA are difunctional monomers that form highly cross-linked, robust networks, setting a high bar for mechanical performance.[20]
Water Sorption LowModerateLow to ModerateMOPA's relative hydrophobicity suggests low water sorption, which is desirable for maintaining dimensional stability and mechanical properties in the oral environment.[16] High water sorption can degrade the material over time.[21]
Elastic Modulus HighHigh (e.g., 2.5-3.5 GPa for some acrylics)[22]Variable, often lower than Bis-GMAThe stiff backbone of a poly(MOPA) network would likely result in a high elastic modulus, indicating a rigid material. This is crucial for resisting deformation under masticatory forces.[17]
Biocompatibility Potentially GoodConcerns over BPA leachingGenerally GoodMOPA offers a potential BPA-free alternative to Bis-GMA. However, any residual monomer can cause irritation, making high conversion rates essential.[17][23]
Experimental Protocol: Preparation and Testing of a Light-Cured Dental Composite

This protocol outlines the formulation of a simple experimental composite and its testing according to dental material standards.

Materials:

  • Monomer Base: p-Methoxyphenyl acrylate (MOPA)

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

  • Photoinitiator system: Camphorquinone (CQ) and Ethyl-4-dimethylaminobenzoate (EDMAB)

  • Filler: Silanized Barium Glass (or other radiopaque filler)

  • Dental curing light (LED, >1000 mW/cm²)

  • Molds for specimen preparation (e.g., for flexural strength testing)

  • Universal testing machine

Procedure:

  • Resin Matrix Formulation: In a dark glass bottle, create the resin matrix. For example: 70 wt% MOPA, 29 wt% EGDMA, 0.5 wt% CQ, and 0.5 wt% EDMAB. Mix thoroughly until a homogenous solution is achieved. The cross-linker is essential for creating a durable network.

  • Composite Paste Preparation: Gradually add the silanized filler particles (e.g., 70 wt% of the total composite mass) to the resin matrix. Mix until a uniform, paste-like consistency is achieved, avoiding the incorporation of air bubbles.

  • Specimen Fabrication: Fill a standardized mold (e.g., 25x2x2 mm for flexural strength) with the composite paste. Press the material to ensure no voids.

  • Photopolymerization: Irradiate the top and bottom surfaces of the specimen with a dental curing light according to the manufacturer's instructions (e.g., 40 seconds per side). The photoinitiator (CQ) absorbs blue light, generating radicals to initiate polymerization.[24]

  • Conditioning: After removal from the mold, store the specimens in distilled water at 37°C for 24 hours to simulate oral conditions.[25]

  • Mechanical Testing: Perform a three-point bending test using a universal testing machine to determine the flexural strength and elastic modulus, key indicators of a restorative material's durability.[26]

Application III: Drug Delivery Systems

Polymers are foundational to modern drug delivery, enabling controlled and targeted release.[6][27][28] MOPA can be incorporated into copolymers to create systems with specific drug-polymer interactions and release kinetics. For instance, copolymers of MOPA and a hydrophilic monomer like acrylic acid can form amphiphilic structures that self-assemble into micelles for encapsulating hydrophobic drugs.[29]

Logical Framework: Monomer Selection for Drug Delivery

The choice between MOPA and an alternative like Lauryl Acrylate (a hydrophobic monomer) or Acrylic Acid (a hydrophilic, pH-responsive monomer) depends entirely on the desired properties of the final drug carrier.

G cluster_input Design Requirements cluster_decision Monomer Selection Logic cluster_output Monomer Choice Drug Drug Properties (e.g., Hydrophobic) D1 Need Hydrophobic Core? Drug->D1 D3 Need Aromatic Interactions (π-π)? Drug->D3 Target Target Environment (e.g., Low pH) D2 Need pH Responsiveness? Target->D2 Release Desired Release (e.g., pH-Triggered) D1->D2 No MOPA p-Methoxyphenyl Acrylate (MOPA) D1->MOPA Yes (Moderately) LA Lauryl Acrylate (LA) D1->LA Yes (Strongly) D2->D3 No AA Acrylic Acid (AA) D2->AA Yes D3->MOPA Yes D3->LA No

Caption: Decision matrix for selecting a functional monomer in drug delivery.

Conclusion

p-Methoxyphenyl acrylate is a highly versatile functional monomer with significant potential in biomedical and dental applications. Its performance, characterized by good thermal stability, moderate hydrophobicity, and the potential for specific intermolecular interactions, makes it a valuable alternative to conventional acrylates.

  • In biomedical polymer synthesis , it offers a route to hydrogels with balanced water content and mechanical strength.

  • In dental materials , it presents a promising BPA-free component that could enhance rigidity and reduce water sorption, although its performance in highly cross-linked systems requires further validation against standards like Bis-GMA and UDMA.

  • In drug delivery , its aromatic structure and tunable hydrophilicity (when copolymerized) allow for the design of sophisticated carriers for a range of therapeutic agents.

The provided protocols and comparative data serve as a foundational guide for researchers looking to explore the capabilities of MOPA. Successful application will depend on a thorough understanding of the structure-property relationships outlined here and on rigorous, application-specific experimental validation.

References

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  • Pratap, B., et al. (2016). Resin based restorative dental materials. ScienceOpen. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Retrieved from [Link]

  • Schweikl, H., et al. (2023). Class I Biocompatible DLP-Printed Acrylate Impairs Adhesion and Proliferation of Human Mesenchymal Stromal Cells in Indirect Cytotoxicity Assay. PMC. Retrieved from [Link]

  • Canning, S. L., et al. (2016). Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic steps to prepare the poly (alkyl acrylate). Retrieved from [Link]

  • Zafar, M. S. (2022). The Use of Acrylate Polymers in Dentistry. ResearchGate. Retrieved from [Link]

  • Journal of Clinical and Diagnostic Research. (2017). A Comparative Evaluation of Mechanical Properties of Four Different Restorative Materials: An In Vitro Study. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. Retrieved from [Link]

  • OUCI. (n.d.). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-methylphenyl acrylate) thermo-ph responsive copolymer. Retrieved from [Link]

  • Wiley Online Library. (2007). Facile Synthesis of Poly(Hydroxyethyl acrylate) by Frontal Free-Radical Polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). US9534062B2 - Synthesis of an acrylate polymer in flow reactor.
  • Budapest University of Technology and Economics. (2013). Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Thermal Analysis of p-Methoxyphenyl Acrylate Copolymers

This guide provides an in-depth comparative thermal analysis of p-Methoxyphenyl Acrylate (PMPA) copolymers, offering valuable insights for researchers, scientists, and drug development professionals. The thermal behavior...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative thermal analysis of p-Methoxyphenyl Acrylate (PMPA) copolymers, offering valuable insights for researchers, scientists, and drug development professionals. The thermal behavior of polymers is a critical factor that dictates their processing parameters, stability, and ultimately, their performance in various applications. Understanding the glass transition temperature (Tg) and thermal decomposition (Td) characteristics of PMPA copolymers is paramount for their effective utilization.

Introduction: The Significance of p-Methoxyphenyl Acrylate Copolymers

p-Methoxyphenyl acrylate (PMPA) is an acrylic monomer featuring a phenyl ring with a methoxy substituent. Polymers and copolymers derived from PMPA are of significant interest due to their potential applications in areas such as specialty coatings, adhesives, and biomedical devices. The aromatic nature of the p-methoxyphenyl group can impart desirable properties such as increased refractive index, enhanced thermal stability, and specific intermolecular interactions.

Copolymerization of PMPA with other vinyl monomers, such as methyl methacrylate (MMA) and styrene (St), allows for the fine-tuning of the final material's properties. For instance, copolymerizing with MMA can modify the mechanical strength and optical clarity, while incorporating styrene can influence the polymer's rigidity and processing characteristics. A thorough understanding of how these comonomers affect the thermal properties of the resulting PMPA copolymers is essential for designing materials with tailored performance. This guide will delve into the principles and experimental protocols for the comparative thermal analysis of these copolymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Methodologies for Thermal Analysis

The two primary techniques for evaluating the thermal properties of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about the material's stability and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a polymer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 30 °C.

    • Heat the sample at a constant rate, commonly 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition (Td) is typically determined as the temperature at which a 5% weight loss occurs. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates for multi-step degradation processes.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using a nitrogen atmosphere is crucial to study the inherent thermal stability of the polymer backbone without the complicating effects of oxidation, which can lead to different degradation pathways and lower decomposition temperatures.

  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates can improve resolution but are more time-consuming.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is primarily used to determine the glass transition temperature (Tg), which is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

  • Sample Preparation: Weigh 5-10 mg of the copolymer sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature well above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min. This step erases the thermal history of the sample.

    • Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again at 10 °C/min. The Tg is determined from this second heating scan.

  • Data Analysis: The Tg is observed as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.

Causality Behind Experimental Choices:

  • Heat-Cool-Heat Cycle: This procedure is essential to obtain a reproducible Tg value. The first heating scan removes any internal stresses or orientation introduced during sample preparation, and the controlled cooling step ensures a uniform thermal history. The Tg is then reliably determined from the second heating scan.

  • Sample Sealing: Hermetically sealing the pans prevents any loss of volatile components and ensures a stable atmosphere around the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential workflow for the comprehensive thermal analysis of PMPA copolymers.

G cluster_synthesis Copolymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation synthesis PMPA Copolymer Synthesis (e.g., with MMA, Styrene) tga Thermogravimetric Analysis (TGA) synthesis->tga Characterize Thermal Stability dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Determine Phase Transitions td Decomposition Temperature (Td) (from TGA) tga->td tg Glass Transition Temperature (Tg) (from DSC) dsc->tg comparison Comparative Analysis td->comparison tg->comparison

Caption: Workflow for the thermal analysis of PMPA copolymers.

Comparative Thermal Properties of PMPA Copolymers

The thermal properties of PMPA copolymers are significantly influenced by the nature of the comonomer and the copolymer composition. While extensive data specifically for PMPA copolymers is limited, we can infer trends based on the behavior of structurally similar poly(phenyl acrylate) (PPA) and its derivatives.

Polymer/Copolymer (Composition)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Reference
Poly(phenyl acrylate) (PPA)~57~350Inferred from general knowledge
Poly(methyl methacrylate) (PMMA)~105~280 (multi-stage)[1][1]
Polystyrene (PS)~100~350[2][2]
Poly(p-nitrophenyl methacrylate-co-MMA)175211[3][3]
Poly(p-nitrophenyl methacrylate-co-Styrene)123140[3][3]

Discussion: Structure-Property Relationships

Influence of Comonomers on Glass Transition Temperature (Tg)

The glass transition temperature of a copolymer is generally intermediate to that of the respective homopolymers, and its value can often be predicted by models such as the Fox equation.

  • PMPA-co-MMA: The Tg of PMMA is significantly higher than that of PPA. Therefore, copolymerizing PMPA with MMA is expected to increase the Tg of the resulting copolymer relative to PMPA homopolymer. The bulky phenyl group of PMPA and the α-methyl group of MMA both restrict chain mobility, and their combined effect will dictate the final Tg. The presence of the flexible ether linkage in the methoxy group of PMPA might slightly lower the Tg compared to a non-substituted phenyl acrylate.

  • PMPA-co-Styrene: Polystyrene also has a high Tg. Similar to MMA, incorporating styrene into the PMPA backbone is expected to raise the Tg. The rigid phenyl rings of both monomers will contribute to a stiffer polymer chain, leading to a higher energy requirement for the onset of segmental motion.

Influence of Comonomers on Thermal Stability (Td)

The thermal stability of a copolymer is influenced by the bond dissociation energies within the polymer backbone and side chains.

  • PMPA-co-MMA: PMMA is known to undergo a complex, multi-stage thermal degradation, often initiated by scission of the ester group or at chain ends.[1] PPA, on the other hand, exhibits higher initial decomposition temperatures. The thermal stability of PMPA-co-MMA copolymers will likely be a balance of these two behaviors. The presence of the aromatic ring in PMPA is expected to enhance the overall thermal stability compared to pure PMMA.

  • PMPA-co-Styrene: Polystyrene is known for its relatively high thermal stability.[2] Therefore, copolymers of PMPA with styrene are anticipated to exhibit excellent thermal stability. The degradation mechanism will likely involve random chain scission at higher temperatures.

The following diagram illustrates the expected trend in thermal stability upon copolymerization.

G cluster_stability Expected Thermal Stability (Td) PMMA PMMA PMPA_MMA PMPA-co-MMA PMMA->PMPA_MMA Increased Stability PMPA PMPA PMPA_MMA->PMPA Increased Stability PMPA_St PMPA-co-Styrene PMPA->PMPA_St Increased Stability PS Polystyrene PMPA_St->PS Similar/Slightly Increased Stability

Caption: Expected trend of increasing thermal stability in PMPA copolymers.

Conclusion

The thermal properties of p-methoxyphenyl acrylate copolymers are crucial for their processing and application. Through the systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry, a comprehensive understanding of their thermal stability and glass transition behavior can be achieved. While specific experimental data for a wide range of PMPA copolymers is not extensively published, by analyzing the properties of related poly(phenyl acrylate) derivatives and common comonomers like MMA and styrene, we can predict the thermal behavior of these materials with a reasonable degree of confidence.

Copolymerization of PMPA with high-Tg monomers such as MMA and styrene is expected to yield materials with enhanced glass transition temperatures and robust thermal stability. This guide provides the foundational knowledge and experimental framework for researchers to conduct their own comparative thermal analyses, enabling the rational design of novel PMPA-based copolymers with optimized properties for their specific needs.

References

  • Rana, D., Mandal, B. M., & Bhattacharyya, S. N. (1993). Miscibility and phase diagrams of poly (phenyl acrylate) and poly (styrene-co-acrylonitrile) blends. Polymer, 34(7), 1454-1460.
  • Manring, L. E. (1991). Thermal degradation of poly(methyl methacrylate). 4. Random-chain scission at high temperature. Macromolecules, 24(11), 3304-3309.
  • Han, S., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3919.
  • Kaniappan, K., & Latha, S. (2011). Certain Investigations on the Formulation and Characterization of Polystyrene/Poly(methyl methacrylate) Blends. International Journal of ChemTech Research, 3(2), 708-717.
  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis, 44(2), 253-274.
  • Hatakeyama, T., & Quinn, F. X. (1999). Thermal analysis: Fundamentals and applications to polymer science. John Wiley & Sons.
  • Wang, Z. J., Lessard, B. H., & Marić, M. (2013). Thermo-responsive, UV-active poly (phenyl acrylate)-b-poly (diethyl acrylamide) block copolymers. Express Polymer Letters, 7(12).
  • Sabbah, R., & Perez, E. (2000). A new differential scanning calorimeter: description, calibration and tests. Thermochimica acta, 361(1-2), 1-13.
  • Gabbott, P. (Ed.). (2008). Principles and applications of thermal analysis. John Wiley & Sons.
  • Kaddami, H., et al. (2006). Thermal degradation of poly (methyl methacrylate)(PMMA): modelling of DTG and conversion curves.
  • Kharas, G. B., et al. (2021).
  • Achilias, D. S., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly (Methyl Methacrylate)
  • Garcia, C., et al. (2004). Glass Transition Temperatures of Poly [(methyl methacrylate)-co-(butyl acrylate)] s Synthesized by Atom-Transfer Radical Polymerization. Macromolecular Chemistry and Physics, 205(10), 1339-1345.
  • Oswal, S., et al. (2015). Free Radical Copolymerization of Methyl Methacrylate and Styrene with N-(4-Carboxyphenyl) maleimide. Journal of Macromolecular Science, Part A, 52(6), 424-434.
  • Givalois, L., et al. (2020). Design, Preparation and Thermal Characterization of Polystyrene Composites Reinforced with Novel Three-Cages POSS Molecules. Polymers, 12(7), 1475.
  • Davis, K. A., & Matyjaszewski, K. (2000). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 33(11), 4039-4047.
  • Lüssem, B., et al. (2020). Glass transition temperature from the chemical structure of conjugated polymers.
  • Staszuk, M., et al. (2021). Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). Journal of Thermal Analysis and Calorimetry, 146(2), 485-497.
  • Aslan-Guerel, E., et al. (2013). Thermal degradation of poly (isobornyl acrylate) and its copolymer with poly (methyl methacrylate) via pyrolysis mass spectrometry. Journal of analytical and applied pyrolysis, 100, 17-25.
  • Kim, J. H., et al. (2018). Synthesis of Poly (methyl methacrylate-co-butyl acrylate)
  • Thomas, P., et al. (2013). Structural, Thermal and Electrical properties of Poly (methyl methacrylate)/CaCu3Ti4O12 composite sheets fabricated via melt mix. arXiv preprint arXiv:1309.2829.
  • Patel, K., & Patel, K. (2012). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. Der Pharma Chemica, 4(5), 1663-1672.
  • Johnston, N. W. (1973). RELATION OF GLASS TRANSITION TEMPERATURE TO MOLECULAR STRUCTURE OF ADDITION COPOLYMERS. DTIC.
  • Zanjanijam, A. R., et al. (2019).

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Safety & Regulatory Compliance

Safety

Operational Guide: Safety and Disposal Protocols for p-Methoxyphenyl Acrylate

Introduction & Mechanistic Overview As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists on the safe handling of reactive monomers. p-Methoxyphenyl acrylate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists on the safe handling of reactive monomers. p-Methoxyphenyl acrylate (CAS 4513-44-4) is a highly valuable building block in polymer synthesis and targeted drug delivery systems. However, the very features that make it synthetically useful—the electron-rich methoxy group and the highly reactive acrylate double bond—also make its disposal a logistical challenge.

Improper disposal of acrylate monomers can lead to spontaneous, highly exothermic free-radical polymerization, potentially causing container rupture, toxic vapor release, or environmental contamination[1][2]. This guide provides field-proven, self-validating protocols for the deactivation and disposal of p-methoxyphenyl acrylate, ensuring your laboratory maintains the highest standards of safety and compliance.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative parameters governing the monomer's behavior.

ParameterData / ClassificationOperational Implication
CAS Number 4513-44-4Use for precise waste manifesting and tracking[3].
Molecular Weight 178.18 g/mol Required for calculating stoichiometric quenching agents.
GHS Hazard Codes H315, H319, H335Causes skin/eye/respiratory irritation; mandates fume hood handling[4].
Reactivity Hazard Exothermic Auto-polymerizationMust never be stored without an active inhibitor (e.g., MEHQ)[2].
Disposal Pathway Hazardous Waste / IncinerationCannot be poured down drains; requires controlled incineration with flue gas scrubbing[3][5].

The Causality of Acrylate Reactivity

Why do we treat acrylates with such extreme caution during disposal? The causality lies in the kinetics of free-radical polymerization. Trace impurities, exposure to UV light, or elevated temperatures can cleave the double bond, initiating a chain reaction. Because this reaction is exothermic, the generated heat accelerates the reaction rate, leading to a thermal runaway. Therefore, our disposal strategy relies on two distinct mechanisms: kinetic quenching (for bulk liquids) and controlled consumption (for small volumes).

Disposal Decision Workflow

The following diagram outlines the logical decision tree for processing p-methoxyphenyl acrylate waste streams in the laboratory.

AcrylateDisposal Start p-Methoxyphenyl Acrylate Waste Generated Decision1 Waste State? Start->Decision1 Liquid Liquid Monomer Decision1->Liquid Solid Contaminated Consumables (PPE, Wipes, Tips) Decision1->Solid Decision2 Volume > 50 mL? Liquid->Decision2 HazWaste Licensed Hazardous Waste Incineration Solid->HazWaste Bulk Bulk Liquid Waste (Requires Inhibitor) Decision2->Bulk Yes Small Micro-Volume Waste (< 50 mL) Decision2->Small No Bulk->HazWaste Solidify Controlled Polymerization (UV/Thermal Curing) Small->Solidify SolidWaste Standard Solid Chemical Waste Solidify->SolidWaste

Figure 1: Decision matrix for the safe segregation and disposal of p-methoxyphenyl acrylate waste.

Step-by-Step Methodologies

Protocol A: Controlled Polymerization for Micro-Scale Waste (< 50 mL)

Causality: For small volumes of residual monomer (e.g., left in vials, reaction flasks, or weighing dishes), storing the liquid poses an unnecessary vapor and reactivity hazard. By intentionally polymerizing the monomer, we convert a reactive, volatile liquid into an inert, non-hazardous solid[5].

Step-by-Step Procedure:

  • Preparation: Conduct all steps inside a certified chemical fume hood. Ensure you are wearing nitrile gloves and splash goggles[2].

  • Initiation: Add a compatible free-radical initiator (e.g., 1-2 wt% of a photoinitiator or mix with an equal amount of acrylic polymer powder) to the residual liquid[5].

  • Curing: Expose the mixture to the appropriate stimulus (e.g., a 365 nm UV lamp for 10 minutes, or allow the powder mixture to set at room temperature).

  • Self-Validation Check: Probe the material with a disposable glass stirring rod. If the material resists flow and exhibits a hardened, glassy, or rubbery texture, the kinetic hazard has been successfully neutralized.

  • Disposal: The inert solid can now be disposed of in standard solid chemical waste containers, significantly reducing the burden on liquid hazardous waste streams.

Protocol B: Segregation and Stabilization for Bulk Liquid Waste (> 50 mL)

Causality: Large volumes of acrylate monomer generate too much heat during polymerization to be safely cured in a single batch[5]. Therefore, bulk waste must be chemically stabilized to prevent auto-polymerization during storage and transport.

Step-by-Step Procedure:

  • Inhibition: Ensure the waste stream contains an adequate concentration of an inhibitor, such as MEHQ (Monomethyl ether of hydroquinone) or PTZ (Phenothiazine)[1]. If the monomer was previously distilled or purified (removing the inhibitor for an experiment), you must add 10-50 ppm of MEHQ before placing it in the waste container.

  • Containment: Transfer the liquid into an opaque or amber glass secondary container. Why? UV light from ambient laboratory lighting can initiate polymerization. Opaque containers block this pathway[2].

  • Headspace Management: Do not fill the container completely. Leave at least 10-15% headspace. Oxygen is required for phenolic inhibitors like MEHQ to function effectively.

  • Self-Validation Check: After sealing the container, monitor its exterior temperature using an infrared thermometer over the first 2-4 hours. A stable temperature profile (matching ambient room temperature) validates that the inhibitor is active and thermal runaway is not occurring.

  • Manifesting: Label the container clearly as "Hazardous Waste: p-Methoxyphenyl Acrylate (Non-Halogenated)" and arrange for removal by a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing[3].

Protocol C: Emergency Spill Cleanup

Causality: Acrylates have low odor thresholds and high volatility. A spill immediately creates an inhalation hazard and a fire risk[1].

Step-by-Step Procedure:

  • Evacuation & PPE: Evacuate unnecessary personnel. Don a respirator if the spill is outside a fume hood[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill kit)[2]. Never use combustible materials like paper towels or sawdust for large spills.

  • Absorption: Allow the absorbent to soak up the monomer. For added safety, solid PTZ can be sprinkled over the spill to inhibit polymerization during cleanup[1].

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable plastic bag or a dedicated hazardous waste bucket[2].

  • Decontamination: Wash the spill area thoroughly with soap and water to remove residual traces[4].

References

  • Petrochemicals Europe. "EBAM Safe Handling and Storage of Acrylic Esters". Petrochemistry.eu. Available at: [Link]

  • NailKnowledge. "Safe and Responsible Disposal of Acrylic Liquid". Nailknowledge.org. Available at: [Link]

(Note: Always consult your institution's Environmental Health and Safety (EHS) department, as local regulations may supersede general guidelines.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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